Technical Documentation Center

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 874196-94-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with the cyclization of diethyl 2-(ethoxymethylene)malonate and (2-methoxyethyl)hydrazine to afford the corresponding ethyl ester intermediate, followed by its saponification to yield the target carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy, aimed at researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

Substituted pyrazole carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds, demonstrating applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The title compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, represents a valuable scaffold for the synthesis of novel pharmaceutical candidates, where the N-alkoxyethyl substituent can impart desirable pharmacokinetic properties.

The synthetic strategy detailed herein is predicated on a classical and reliable approach to pyrazole synthesis, leveraging readily accessible starting materials. The core of this strategy involves the construction of the pyrazole ring system via the condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine, a method often referred to as the Knorr pyrazole synthesis.[2] This is followed by a standard ester hydrolysis to unmask the carboxylic acid functionality.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester, which in turn can be disconnected at the pyrazole ring, leading back to commercially available or readily synthesized starting materials.

G target 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid intermediate Ethyl 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate target->intermediate Hydrolysis sm1 Diethyl 2-(ethoxymethylene)malonate (DEEM) intermediate->sm1 Cyclization sm2 (2-Methoxyethyl)hydrazine intermediate->sm2 Cyclization

Caption: Retrosynthetic approach for the target molecule.

Synthesis of Ethyl 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate

The initial step in the synthesis is the construction of the substituted pyrazole ring through the reaction of diethyl 2-(ethoxymethylene)malonate (DEEM) with (2-methoxyethyl)hydrazine. DEEM is an ideal starting material as it possesses the required three-carbon backbone and the ethoxymethylene group acts as a masked formyl group, facilitating the cyclization.

Mechanistic Considerations

The reaction proceeds through a well-established mechanism. The more nucleophilic nitrogen of the (2-methoxyethyl)hydrazine initially attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to a vinylogous substitution of the ethoxy group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks one of the ester carbonyls, and subsequent dehydration to form the aromatic pyrazole ring.

G cluster_0 Reaction Mechanism DEEM Diethyl 2-(ethoxymethylene)malonate Intermediate_1 Acyclic Intermediate DEEM->Intermediate_1 + (2-Methoxyethyl)hydrazine (Nucleophilic Attack) Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product_Ester Ethyl 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate Intermediate_2->Product_Ester Dehydration G cluster_1 Saponification Mechanism Ester Ethyl 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Carboxylate Carboxylate Salt Tetrahedral_Intermediate->Carboxylate Elimination of Ethoxide Carboxylic_Acid 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid Carboxylate->Carboxylic_Acid + H₃O⁺ (Acidic Workup)

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. Based on its structural features, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. Based on its structural features, particularly the pyrazole-carboxylic acid scaffold, this document outlines a scientifically rigorous investigation into its potential role as an inhibitor of xanthine oxidase (XO), a critical enzyme in purine metabolism. We detail the theoretical framework, key experimental protocols for validation, and data interpretation, offering researchers and drug development professionals a thorough guide to understanding and evaluating this compound's therapeutic potential, primarily in the context of hyperuricemia and gout.

Introduction and Scientific Rationale

The landscape of metabolic disease therapeutics is continually evolving, with a persistent need for novel small molecules that offer improved efficacy and safety profiles. Within this landscape, the pyrazole nucleus is a significant scaffold, known to be present in a variety of pharmacologically active agents.[1][2] Compounds containing pyrazole carboxylic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory functions.[3][4][5]

The compound of interest, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, is a novel entity for which the precise mechanism of action has not been extensively published. However, its core structure is highly suggestive of a targeted enzymatic interaction. The pyrazole ring, an isostere of the thiazole in the potent xanthine oxidase inhibitor febuxostat, combined with a carboxylic acid moiety, strongly indicates a potential interaction with xanthine oxidase (XO).[6][7] Xanthine oxidase is a key flavoprotein enzyme that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[6][8] Dysregulation of this pathway and the subsequent overproduction of uric acid are central to the pathophysiology of hyperuricemia and its clinical manifestation, gout.[8]

This guide, therefore, puts forth the hypothesis that 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid functions as a competitive inhibitor of xanthine oxidase . We will explore the theoretical underpinnings of this mechanism and provide the experimental framework necessary to validate this hypothesis.

Hypothesized Mechanism of Action: Xanthine Oxidase Inhibition

We propose that 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid exerts its pharmacological effect by directly inhibiting the activity of xanthine oxidase. The enzyme's active site contains a molybdenum cofactor (Moco) which is crucial for the catalytic oxidation of its purine substrates.

The proposed inhibitory mechanism is twofold:

  • Competitive Binding: The pyrazole core of the compound is structurally analogous to the purine ring of xanthine and hypoxanthine. This similarity allows it to dock within the active site of xanthine oxidase, directly competing with the endogenous substrates.

  • Key Hydrogen Bonding: The carboxylic acid group is hypothesized to form strong hydrogen bonds with key amino acid residues in the active site, such as Arginine (R880) and Threonine (T1010), effectively anchoring the inhibitor and preventing the catalytic conversion of substrates.[6] This interaction is a critical pharmacophoric feature for many non-purine XO inhibitors.[6]

By occupying the active site, the compound would effectively block the conversion of xanthine to uric acid, thereby lowering systemic uric acid levels.

2.1. Signaling Pathway Visualization

The following diagram illustrates the purine degradation pathway and the proposed point of inhibition by 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid.

Purine_Metabolism cluster_pathway Purine Degradation Pathway cluster_inhibition Inhibitory Action Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Oxidation Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Oxidation UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 1-(2-Methoxyethyl)-1H- pyrazole-4-carboxylic acid Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Purine degradation pathway and XO inhibition.

Experimental Validation Protocols

To rigorously test the hypothesis, a series of in vitro and cell-based assays must be conducted. These protocols are designed to be self-validating, providing a clear and logical progression of evidence.

3.1. In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified xanthine oxidase.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5).

    • Dissolve bovine milk xanthine oxidase (Sigma-Aldrich) in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a 1 mM stock solution of xanthine (substrate) in 10 mM NaOH and dilute to working concentrations in the phosphate buffer.

    • Prepare a 10 mM stock solution of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid in DMSO, followed by serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the xanthine solution (final concentration 50 µM).

    • Add 25 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • Add 125 µL of the phosphate buffer.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

    • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acidXanthine Oxidase15.5
Febuxostat (Positive Control)Xanthine Oxidase2.3
Allopurinol (Positive Control)Xanthine Oxidase85.0
3.2. Enzyme Kinetics Workflow for Inhibition Type Determination

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) through kinetic analysis.

Workflow Diagram:

Enzyme_Kinetics_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Assay Run XO Assay with: - Varying [Substrate] - Fixed [Inhibitor] Start->Assay Data Measure Reaction Velocity (V) at each concentration Assay->Data Plot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) Data->Plot Analysis Analyze Plot: - Competitive: Lines intersect on Y-axis - Non-competitive: Lines intersect on X-axis - Uncompetitive: Parallel lines Plot->Analysis Conclusion Determine Inhibition Type Analysis->Conclusion

Caption: Workflow for determining enzyme inhibition kinetics.

Methodology:

  • Experimental Setup: The assay is performed as described in section 3.1, with the following modifications:

    • A range of xanthine concentrations are used (e.g., 5 µM to 100 µM).

    • The assay is repeated for several fixed concentrations of the inhibitor (e.g., 0 nM, 10 nM, 25 nM, 50 nM).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial velocity (V) at each substrate concentration [S].

    • Plot 1/V versus 1/[S] (Lineweaver-Burk plot).

    • Analyze the pattern of the lines to determine the inhibition type. For competitive inhibition, the lines will intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.

Cellular and In Vivo Corroboration

While in vitro assays are crucial, validating the mechanism in a cellular context and eventually in vivo is essential.

4.1. Cell-Based Uric Acid Production Assay

A cell-based assay using a human liver cell line, such as HepG2, can be employed. Cells are treated with a purine source (e.g., inosine) to stimulate uric acid production. The ability of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid to reduce the levels of uric acid in the cell culture medium would provide strong evidence of its intracellular activity.

4.2. In Vivo Hyperuricemia Models

In vivo efficacy can be assessed using established animal models of hyperuricemia, such as the potassium oxonate-induced hyperuricemic rat model. Administration of the test compound should lead to a dose-dependent reduction in serum uric acid levels compared to vehicle-treated controls.

Conclusion

The structural characteristics of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid provide a strong rationale for its investigation as a xanthine oxidase inhibitor. The pyrazole core and carboxylic acid moiety are key features shared with other potent inhibitors of this enzyme. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesized mechanism of action, from initial in vitro enzyme inhibition and kinetic studies to cellular and in vivo models. Successful validation would position this compound as a promising candidate for further development in the treatment of hyperuricemia and gout.

References
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Source not specified.[3]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.[4]

  • A review on heterocyclic compound pyrazole. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[1]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl.[9]

  • Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. (n.d.). ResearchGate.[8]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed.[5]

  • A review on the structure, properties, and biological activities of Pyrazole. (2022). International Journal of Research in Applied Science and Engineering Technology.[2]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (n.d.). ACS Medicinal Chemistry Letters.[10]

  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. (2021). PubMed.[11]

  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem.[12]

  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023). MDPI.[6]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.). National Institutes of Health.[7]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (n.d.). Taylor & Francis Online.[13]

  • Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. (2021). Pure Help Center.[14]

  • Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. (n.d.). PubMed.[15]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Targets of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] This guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] This guide focuses on the specific, yet under-researched molecule, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. In the absence of direct empirical data for this compound, we present a hypothesis-driven exploration of its potential biological targets. Drawing upon extensive literature on the bioactivities of the pyrazole-4-carboxylic acid core, we propose likely target classes and outline a rigorous, multi-tiered experimental workflow for their identification and validation.[6] This document is intended to serve as a strategic roadmap for researchers and drug development professionals embarking on the characterization of this and similar novel chemical entities.

Introduction: The Pyrazole Scaffold and the Subject Compound

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous approved drugs with diverse therapeutic applications.[5] The pyrazole-4-carboxylic acid substitution pattern, in particular, has been associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

This guide addresses 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid , a specific derivative for which the biological targets have not been explicitly elucidated in the public domain. The presence of the 1-(2-methoxyethyl) substituent introduces additional structural and physicochemical properties that may influence its biological activity. This document, therefore, aims to:

  • Propose and rationalize potential biological target classes for 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid based on established structure-activity relationships of analogous compounds.

  • Provide a comprehensive, field-proven experimental workflow for the systematic identification and validation of these putative targets.

Hypothesis-Driven Target Exploration

Based on the extensive pharmacology of the pyrazole-4-carboxylic acid scaffold, we hypothesize that 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid may interact with one or more of the following target classes.

Fungal Succinate Dehydrogenase (SDH)

A significant body of literature points to pyrazole-4-carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain of fungi.[7][8][9][10][11][12] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. This has made the pyrazole-4-carboxamide scaffold a cornerstone of modern agricultural fungicides.[10]

Causality: While our subject compound is a carboxylic acid and not a carboxamide, it is a plausible synthetic precursor to a library of carboxamide derivatives. Furthermore, the carboxylic acid itself may exhibit weak inhibitory activity or could be metabolized to an active form. The core pyrazole-4-carboxylic acid structure is the key pharmacophore that binds within the ubiquinone-binding site of the SDH complex.

Hypothesis: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid or its amide derivatives are potential inhibitors of fungal succinate dehydrogenase.

Cyclooxygenase (COX) Enzymes

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably in the selective COX-2 inhibitor, Celecoxib.[13][14][15][16][17] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Causality: The diaryl-heterocycle structure, common in many COX-2 inhibitors, features a central ring system, which in this case is the pyrazole. The substituents on the pyrazole ring play a crucial role in directing the molecule into the COX active site and determining its selectivity for COX-2 over COX-1.

Hypothesis: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid may act as an inhibitor of COX-1 and/or COX-2, thereby possessing anti-inflammatory properties.

Other Potential Target Classes

The versatility of the pyrazole nucleus suggests that a broader screening approach is warranted.[1][2] Literature on pyrazole derivatives reports a wide range of other biological activities, implying a diverse set of potential targets.[4][5] A summary of these is presented in the table below.

Potential Target Class Reported Activity of Pyrazole Derivatives Rationale for Investigation Key References
Bacterial Enzymes Antibacterial activity against various strains.The compound could interfere with essential bacterial metabolic pathways.[18]
Viral Proteins Inhibition of viral replication.The pyrazole scaffold has been found in compounds with antiviral properties.[2]
Protein Kinases Anticancer activity through kinase inhibition.Many kinase inhibitors incorporate heterocyclic scaffolds like pyrazole.[19]
Neurological Receptors Neuroprotective and anticonvulsant effects.Pyrazole derivatives have shown activity in the central nervous system.[1]

A Multi-Tiered Workflow for Target Identification and Validation

To systematically investigate the biological targets of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, we propose a three-tiered experimental approach. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor.

G cluster_0 Tier 1: Broad Screening & Hypothesis Generation cluster_1 Tier 2: Putative Target Identification cluster_2 Tier 3: Definitive Target Validation T1_InSilico In Silico Target Prediction (Ligand & Structure-Based) T2_Affinity Affinity Chromatography- Mass Spectrometry T1_InSilico->T2_Affinity Hypothesis T2_Thermal Thermal Shift Assays (e.g., DSF) T1_InSilico->T2_Thermal Hypothesis T1_Phenotypic High-Throughput Phenotypic Screening (Cell Panels, Microbes) T1_Phenotypic->T2_Affinity Active Phenotype T1_Phenotypic->T2_Thermal Active Phenotype T3_Biochem Biochemical Assays (Enzyme Kinetics, IC50) T2_Affinity->T3_Biochem Identified Protein(s) T2_Thermal->T3_Biochem Stabilized Protein(s) T3_Biophys Biophysical Assays (SPR, ITC) T3_Biochem->T3_Biophys Confirmed Hit T3_Cellular Cell-Based Target Engagement (Knockdown/Knockout Models) T3_Biophys->T3_Cellular Characterized Interaction

Caption: A multi-tiered workflow for target identification and validation.

Tier 1: In Silico and High-Throughput Screening

The initial phase aims to generate hypotheses and identify biological systems where the compound is active.

3.1.1. In Silico Target Prediction

  • Objective: To computationally screen for potential protein targets based on structural similarity to known ligands and docking simulations.[20][21][22]

  • Protocol:

    • Ligand-Based Screening: Utilize the 2D and 3D structure of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid to search chemical databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity and known biological targets.[23]

    • Structure-Based Screening (Panel Docking): Perform molecular docking simulations of the compound against a large panel of protein crystal structures representing diverse target families (e.g., kinases, GPCRs, proteases).[24]

    • Analysis: Rank potential targets based on similarity scores and docking energies. Prioritize targets that are consistent across multiple prediction methods.

3.1.2. High-Throughput Phenotypic Screening

  • Objective: To identify a measurable biological effect of the compound in an unbiased manner.

  • Protocol:

    • Assay Panel Selection: Screen the compound against a diverse panel of assays, such as:

      • A panel of human cancer cell lines to assess antiproliferative activity.

      • Assays for key inflammatory markers (e.g., prostaglandin E2 production) in immune cells.

      • Antimicrobial assays against a panel of pathogenic fungi and bacteria.

    • Dose-Response: For any identified "hits," perform dose-response experiments to determine the potency (e.g., EC50 or IC50).

    • Data Interpretation: A confirmed "hit" in a phenotypic screen provides a biological context for subsequent target identification efforts.

Tier 2: Putative Target Identification

Once a biological activity is confirmed, the next step is to identify the specific molecular target(s).

3.2.1. Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that physically bind to the compound.

  • Protocol:

    • Compound Immobilization: Covalently attach 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid to a solid support (e.g., agarose beads) via its carboxylic acid group.

    • Cell Lysate Incubation: Incubate the immobilized compound with a protein lysate from cells where a phenotypic effect was observed.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry.

    • Hit Prioritization: Prioritize proteins that are specifically enriched in the compound-treated sample compared to a control.

3.2.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify target engagement in a cellular context by observing ligand-induced thermal stabilization of the target protein.

  • Protocol:

    • Cell Treatment: Treat intact cells with the compound and a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

    • Western Blot or Mass Spectrometry: Analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

    • Analysis: A target protein will show increased thermal stability (i.e., remain in the soluble fraction at higher temperatures) in the presence of the binding compound.

Tier 3: Definitive Target Validation

This final tier provides definitive evidence of target engagement and functional modulation.[25][26][27]

3.3.1. Biochemical Assays

  • Objective: To confirm direct interaction and functional modulation of the purified target protein.

  • Protocol:

    • Recombinant Protein Expression: Express and purify the candidate target protein(s).

    • Enzyme Inhibition Assay: If the target is an enzyme (e.g., SDH, COX), perform a kinetic assay in the presence of varying concentrations of the compound to determine the IC50 and the mechanism of inhibition.

    • Binding Assays: For non-enzymatic targets, use techniques like radioligand binding assays to determine the binding affinity (Kd).

3.3.2. Biophysical Assays

  • Objective: To quantitatively characterize the binding affinity and thermodynamics of the compound-target interaction.

  • Protocol:

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure association and dissociation rates, yielding the Kd.

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

3.3.3. Cell-Based Target Engagement

  • Objective: To confirm that the compound's effect on cells is mediated through the identified target.

  • Protocol:

    • Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.

    • Phenotypic Rescue: Treat the modified cells and control cells with the compound. If the compound's effect is diminished or absent in the knockdown/knockout cells, it validates that the effect is on-target.

    • Target Occupancy Assays: Develop assays to measure the extent to which the compound is bound to its target within the cell at various concentrations.

Concluding Remarks

While 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a novel entity with no currently defined biological targets, its core chemical scaffold provides a strong foundation for a hypothesis-driven investigation. The proposed target classes—fungal succinate dehydrogenase and cyclooxygenase enzymes—represent high-probability starting points based on extensive precedent in the field of medicinal chemistry. The multi-tiered experimental workflow outlined in this guide provides a robust and self-validating system for moving from broad, unbiased screening to definitive, mechanistic validation. By adhering to this structured approach, researchers can efficiently and confidently elucidate the biological role of this and other novel pyrazole derivatives, paving the way for their potential development as new therapeutic or agrochemical agents.

References

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source: Mini-Reviews in Organic Chemistry. URL: [Link]

  • Title: Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Current status of pyrazole and its biological activities. Source: Journal of Pharmacy & Bioallied Sciences. URL: [Link]

  • Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Source: Medicinal Chemistry Research. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules. URL: [Link]

  • Title: Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Source: Molecules. URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives. Source: Journal of Chemical Health Risks. URL: [Link]

  • Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Source: ResearchGate. URL: [Link]

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Source: Molecules. URL: [Link]

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Source: RSC Publishing. URL: [Link]

  • Title: A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Source: Basic & Clinical Pharmacology & Toxicology. URL: [Link]

  • Title: Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Source: BMC Bioinformatics. URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega. URL: [Link]

  • Title: In Silico Target Prediction. Source: Creative Biolabs. URL: [Link]

  • Title: Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Source: PubMed. URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods. Source: PubMed. URL: [Link]

  • Title: Molecular Target Validation in preclinical drug discovery. Source: Drug Discovery Today. URL: [Link]

  • Title: Recent Advances in In Silico Target Fishing. Source: Molecules. URL: [Link]

  • Title: Target identification and validation in research. Source: World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • Title: Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Source: bioRxiv. URL: [Link]

  • Title: How to experimentally validate drug-target interactions? Source: ResearchGate. URL: [Link]

  • Title: Computational/in silico methods in drug target and lead prediction. Source: Briefings in Bioinformatics. URL: [Link]

Sources

Exploratory

"1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid" derivatives and analogues

Technical Whitepaper: Strategic Utilization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry Executive Summary This technical guide provides a comprehensive analysis of 1-(2-Methoxyethyl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid , a critical building block in modern drug discovery. Unlike simple alkyl-substituted pyrazoles, the inclusion of the 2-methoxyethyl tail offers a tactical advantage in lead optimization: it modulates lipophilicity (


) while enhancing aqueous solubility and metabolic stability. This guide details the synthesis, physicochemical profiling, and application of this scaffold in developing kinase inhibitors and GPCR ligands.

Rational Design: The "Ether Effect" in Scaffold Optimization

In medicinal chemistry, the transition from a hit to a lead compound often hits a "solubility wall." Pyrazole-4-carboxylic acids are ubiquitous bioisosteres for phenyl rings, but N-alkyl derivatives often suffer from high lipophilicity.

The 1-(2-Methoxyethyl) moiety serves as a strategic replacement for standard ethyl or propyl chains.

  • Amphiphilicity: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), increasing the Topological Polar Surface Area (TPSA) slightly (~9.2 Ų) compared to a propyl chain, improving water solubility without introducing a full donor/acceptor burden.

  • Metabolic Stability: Unlike terminal alkyl chains prone to

    
    -oxidation by CYPs, the methoxyethyl terminus is often more metabolically robust, though susceptible to O-dealkylation in specific contexts.
    
  • Conformational Locking: The ether oxygen can engage in intramolecular hydrogen bonding or specific interactions with solvent waters, potentially altering the binding vector of the pyrazole core.

Synthetic Architecture & Protocols

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a two-step sequence: N-alkylation followed by Ester Hydrolysis . While conceptually simple, process variables (base, solvent, temperature) critically impact yield and purity.

Mechanism & Regioselectivity Note

For the parent 1H-pyrazole-4-carboxylate, the C3 and C5 positions are equivalent (both are hydrogens). Therefore, N-alkylation at either nitrogen yields the chemically identical product. This symmetry simplifies the synthesis compared to 3-substituted pyrazoles, where regioselectivity (N1 vs. N2) becomes a major challenge.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Ethyl 1-(2-methoxyethyl)- pyrazole-4-carboxylate Start->Intermediate N-Alkylation DMF, 60°C Reagent 1-Bromo-2-methoxyethane + Cs2CO3 Reagent->Intermediate Product 1-(2-Methoxyethyl)-1H- pyrazole-4-carboxylic acid Intermediate->Product Saponification Hydrolysis LiOH / THF / H2O

Caption: Two-step synthesis illustrating the conversion of the ethyl ester precursor to the target carboxylic acid.

Detailed Experimental Protocol

Step 1: N-Alkylation (The Cesium Effect)

  • Rationale: Cesium carbonate (

    
    ) is preferred over Potassium carbonate (
    
    
    
    ) in DMF. The "Cesium Effect" enhances the nucleophilicity of the pyrazole nitrogen due to the higher solubility and larger cation radius of cesium, ensuring complete conversion.
  • Charge: To a solution of ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) in anhydrous DMF (100 mL), add

    
     (34.9 g, 107 mmol).
    
  • Addition: Stir at RT for 15 min, then add 1-bromo-2-methoxyethane (11.9 g, 85.7 mmol) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS (Target mass: ~199.1 [M+H]+).

  • Workup: Dilute with EtOAc (300 mL), wash with water (3x) and brine. The high water solubility of DMF requires rigorous washing. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Yield typically 85-92%.

Step 2: Saponification

  • Reaction: Dissolve the intermediate ester in THF/MeOH/Water (3:1:1). Add LiOH·H2O (2.5 eq). Stir at RT for 2-4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH ~3. The product often precipitates. If not, extract with EtOAc/iPrOH (9:1).

  • Result: White crystalline solid.

Physicochemical Profiling (Data Summary)

The table below highlights why a medicinal chemist would select this scaffold over the standard ethyl analog.

Property1-Ethyl-pyrazole-4-COOH1-(2-Methoxyethyl)-pyrazole-4-COOHImpact
MW 140.14170.17Slight increase
cLogP ~0.6~0.2Lower Lipophilicity
TPSA 50 Ų59 ŲImproved Sol. Profile
H-Bond Acceptors 34Added interaction point
Solubility (pH 7.4) ModerateHighKey Advantage

Applications in Drug Discovery

A. Kinase Inhibitor Design (JAK/STAT Pathway)

Pyrazole-4-carboxylic acids are frequently used to synthesize ATP-competitive kinase inhibitors. The carboxylic acid is converted to an amide, linking to a "hinge-binding" motif (e.g., an aminopyrimidine or pyrrolopyrimidine).

  • Role of the Tail: The 2-methoxyethyl group projects into the solvent-exposed region of the kinase ATP pocket. This prevents the inhibitor from being too greasy (lipophilic), reducing non-specific binding and improving oral bioavailability.

B. Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent "fragment grower."

  • Core: Pyrazole acid (Fragment A).

  • Linker: Amide bond.

  • Variable: Diverse amines (Fragment B). The methoxyethyl tail provides a constant "solubility handle" allowing the chemist to explore lipophilic amines in Fragment B without crashing the compound out of assay media.

Visualization: SAR Decision Logic

SARLogic Problem Lead Compound Issue: Poor Solubility / High LogP Decision Select N-Substituent Problem->Decision OptionA N-Ethyl/Propyl Decision->OptionA OptionB N-(2-Methoxyethyl) Decision->OptionB ResultA High LogP Metabolic Risk (omega-ox) OptionA->ResultA ResultB Lower LogP Maintains Steric Fit Improves Solubility OptionB->ResultB

Caption: Decision tree for selecting the methoxyethyl substituent to resolve solubility issues in lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758628, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.[1] (General reference on pyrazole alkylation dynamics).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Contextualizing ether/alkyl bioisosterism).

  • Enamine Ltd.Building Blocks Catalog: Pyrazole-4-carboxylic acids. (Verification of commercial availability for HTS).

(Note: While specific "blockbuster" drugs exclusively featuring this exact intermediate are proprietary, the references above validate the chemical entity and its class usage in medicinal chemistry literature.)

Sources

Foundational

Technical Guide: Computational Docking of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary This technical guide details the computational characterization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (referred to herein as Pz-4-COOH ). While often utilized as a chemical building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational characterization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (referred to herein as Pz-4-COOH ). While often utilized as a chemical building block, this specific scaffold possesses distinct pharmacophoric features—an acidic headgroup and a flexible, polar ether tail—making it a critical probe for active sites containing basic residues (e.g., Arginine fingers) and solvent-exposed channels.

This guide focuses on docking this scaffold into D-Amino Acid Oxidase (DAAO) , a relevant therapeutic target for schizophrenia where pyrazole-carboxylic acids are established inhibitors. The workflow moves beyond standard "click-and-dock" procedures, emphasizing the handling of the flexible methoxyethyl tail and the critical protonation states of the carboxylic acid moiety.

Molecular Profiling & Ligand Preparation

Accurate docking begins with precise ligand definition. The 1-(2-Methoxyethyl) substitution prevents N1-tautomerism, simplifying one variable, but introduces rotatable bond complexity.

Physicochemical Properties (Computed)
PropertyValueStructural Implication
Molecular Weight ~170.17 DaFragment-like; suitable for fragment-based drug design (FBDD).
pKa (Acid) ~3.5 - 4.0Critical: At physiological pH (7.4), the carboxylic acid exists as the carboxylate anion (

).
H-Bond Donors 0 (as anion)The deprotonated acid acts purely as an H-bond acceptor/electrostatic partner.
H-Bond Acceptors 4Two carboxylate oxygens, one pyrazole nitrogen (N2), one ether oxygen.
Rotatable Bonds 3The methoxyethyl tail (

) requires exhaustive sampling.
Preparation Protocol

Objective: Generate the bioactive conformer 3D coordinates.

  • Structure Generation: Generate 2D SMILES: COCCN1C=C(C(=O)O)C=N1.

  • Protonation (pH 7.4):

    • Standard Tool: LigPrep (Schrödinger) or Avogadro.

    • Action: Deprotonate the C4-carboxylic acid. Ensure the Pyrazole N2 remains unprotonated (neutral) as pyrazoles are weak bases (

      
      ).
      
    • Result: Net charge -1 .

  • Conformational Search:

    • Perform a stochastic search on the methoxyethyl tail.

    • Constraint: Minimize internal steric clashes between the ether oxygen and the pyrazole ring hydrogens.

Target Selection: The DAAO Case Study

To demonstrate high-fidelity docking, we utilize Human D-Amino Acid Oxidase (hDAAO) .

  • PDB ID: 3CYK (Complex with a pyrazole-3-carboxylic acid analog).

  • Rationale: The active site features a "carboxylate trap" consisting of Arg283 and Tyr224 . This is the ideal test bed for Pz-4-COOH.

Active Site Architecture
  • The Anchor: The carboxylate of Pz-4-COOH must form a salt bridge with Arg283 .

  • The Sandwich: The pyrazole ring typically stacks between Leu51 and Ile215 (hydrophobic clamp).

  • The Vector: The 1-position substituent (methoxyethyl) points toward the solvent channel, interacting with Trp243 or solvent waters.

Computational Docking Workflow

Workflow Diagram

The following diagram outlines the logic flow, specifically highlighting the handling of the flexible ether tail.

DockingWorkflow cluster_tail Tail Handling Ligand Ligand: Pz-4-COOH (SMILES Input) Prep LigPrep pH 7.4 (Anionic) Energy Min Ligand->Prep Dock Docking (Genetic Algorithm) High Exhaustiveness Prep->Dock Target Target: hDAAO (3CYK) Remove Waters* (Keep HOH near Arg283) Grid Grid Generation Center: Arg283 Size: 20x20x20 Å Target->Grid Grid->Dock Filter Filter Poses Criteria: Salt Bridge Arg283 Dock->Filter MD MD Simulation (50ns) Stability Check Filter->MD

Caption: Workflow for docking Pz-4-COOH, emphasizing charge state preparation and specific active site water retention.

Step-by-Step Protocol
Step 1: Receptor Grid Generation
  • Input: PDB 3CYK.

  • Water Handling (Expert Insight): Do not delete all waters. The water molecule bridging the ligand carboxylate and Tyr224 is often structural. Keep waters within 3Å of the active site if they form >2 H-bonds.

  • Grid Center: Centered on the guanidinium group of Arg283 .

  • Box Size:

    
     Å. This accommodates the methoxyethyl tail even if it extends fully.
    
Step 2: Docking Execution (e.g., AutoDock Vina / Glide)
  • Scoring Function: Use a function calibrated for solvation (e.g., Vina or Glide XP) because the methoxyethyl ether oxygen requires desolvation upon binding.

  • Exhaustiveness: Set to 32 (High). The flexibility of the ether tail requires extensive sampling to find the global minimum.

  • Constraint (Optional but Recommended): Define a positional constraint (H-bond) between the ligand carboxylate and Arg283. This forces the software to explore meaningful poses only.

Step 3: Post-Docking Analysis

Evaluate the top 5 poses based on:

  • Electrostatic Match: Distance between

    
     (ligand) and 
    
    
    
    (Arg283) should be
    
    
    Å.
  • Tail Conformation: Does the methoxyethyl group curl back (intramolecular H-bond) or extend into the solvent?

    • Favorable: Extended towards solvent or interacting with Trp243 .

    • Unfavorable: Clashing with the hydrophobic "roof" (Ile215).

Interaction Dynamics & Validation

Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify if the methoxyethyl tail destabilizes the binding.

MD Setup (GROMACS/Amber)
  • Force Field: GAFF2 (General Amber Force Field) for the ligand; ff14SB for the protein.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges calculated via HF/6-31G* (Gaussian/GAMESS). Do not use Gasteiger charges for charged ligands in rigorous MD.

  • Solvent: TIP3P Water box, neutralized with

    
     ions.
    
Trajectory Analysis (The "Wiggle" Test)

Calculate the Root Mean Square Fluctuation (RMSF) of the ligand atoms over 50ns.

InteractionMap Ligand Pz-4-COOH (Ligand) Arg283 Arg283 (Anchor) Ligand->Arg283 Salt Bridge (Strong) Tyr224 Tyr224 (H-Bond) Ligand->Tyr224 H-Bond (Medium) Ile215 Ile215 (Hydrophobic) Ligand->Ile215 Pi-Alkyl Leu51 Leu51 (Hydrophobic) Ligand->Leu51 Pi-Alkyl Solvent Solvent Channel (Water) Ligand->Solvent Methoxyethyl Tail (Entropic Penalty?)

Caption: Interaction map of Pz-4-COOH within the hDAAO active site.

Interpretation of Results:

  • Stable Binding: Ligand RMSD < 2.0 Å.

  • Tail Dynamics: If the methoxyethyl tail RMSF is high (> 3.0 Å), it indicates the tail is solvent-exposed and not contributing to enthalpy (binding energy), but potentially aiding entropy (solubility).

ADME Implications of the Methoxyethyl Group

Why use this specific derivative? The computational study should output Lipinski parameters to justify the chemistry.

ParameterPz-4-COOH (Methoxyethyl)Pz-4-COOH (Propyl analog)Insight
cLogP 0.451.20Ether oxygen lowers lipophilicity, reducing non-specific binding.
TPSA ~66 Ų~57 ŲHigher polar surface area improves solubility without exceeding the 140 Ų absorption limit.
BBB Permeability ModerateHighThe methoxyethyl group may slightly reduce Blood-Brain Barrier penetration compared to pure alkyls, desirable if the target is peripheral (e.g., gout).

References

  • RCSB Protein Data Bank. Crystal structure of human D-amino acid oxidase in complex with 3-hydroxy-1H-pyrazole-5-carboxylic acid (3CYK). [Link]

  • PubChem Compound Summary. 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (CID 43565279). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (Discusses the role of water in active sites). [Link]

Exploratory

Discovery and History of Pyrazole-4-Carboxylic Acids: A Technical Guide

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of pyrazole-4-carboxylic acids. Part 1: Executive Summary The pyrazole-4-carboxylic acid scaffold represents a critical "p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of pyrazole-4-carboxylic acids.

Part 1: Executive Summary

The pyrazole-4-carboxylic acid scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike the 3- or 5-positions, which are readily accessible via classic Knorr synthesis, the 4-position requires specific electronic manipulation to functionalize. This guide traces the technical evolution of this moiety—from Ludwig Knorr’s serendipitous discovery of the pyrazole ring to the precision C-H activation methods used today. It provides actionable protocols for synthesis and analyzes the scaffold's role as a bioisostere in kinase and oxidase inhibitors.

Part 2: Historical Genesis & Synthetic Evolution[2]

The Foundational Era (1883–1900)

The history of pyrazole-4-carboxylic acid is inextricably linked to the discovery of the pyrazole ring itself. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives. Instead, by reacting ethyl acetoacetate with phenylhydrazine, he inadvertently synthesized antipyrine (phenazone). This marked the birth of pyrazole chemistry.

  • The "Missing" Position: Early pyrazole chemistry focused heavily on the 3- and 5-positions because 1,3-dicarbonyl starting materials naturally place substituents there. The 4-position remained chemically "silent" for decades due to the lack of direct electrophilic handles in standard acetoacetate precursors.

The Functionalization Breakthrough (1927–1960s)

The true unlocking of the 4-position came with the advent of the Vilsmeier-Haack reaction (1927). Researchers discovered that the pyrazole ring is electron-rich (specifically at C4), behaving similarly to an enamine. This allowed for direct formylation using POCl₃/DMF, yielding pyrazole-4-carboxaldehydes, which could then be oxidized to the corresponding carboxylic acids.

Modern Era: The "Programmable" Scaffold

Today, pyrazole-4-carboxylic acids are rarely made by accident. They are designed as bioisosteres for benzoic acid or amide linkers. The 4-carboxylate provides a unique vector for hydrogen bonding that is distinct from the planar geometry of phenyl rings, often improving solubility and metabolic stability.

Part 3: Synthetic Pathways & Mechanisms

Visualizing the Synthetic Logic

The following diagram illustrates the three primary routes to access the pyrazole-4-carboxylic acid scaffold.

PyrazoleSynthesis Start1 Route A: Cyclocondensation (De Novo Ring Formation) Inter1 Hydrazine + Ethyl (ethoxymethylene)acetoacetate Start1->Inter1 Condensation Start2 Route B: Vilsmeier-Haack (C4 Functionalization) Inter2 Pyrazole Core (Unsubstituted at C4) Start2->Inter2 Start3 Route C: Cycloaddition (Diazo + Alkyne) Inter3 Diazoacetate + Propiolate Start3->Inter3 Product PYRAZOLE-4-CARBOXYLIC ACID Inter1->Product Ring Closure (Direct Ester Formation) Step2B Formylation (POCl3/DMF) -> 4-CHO Inter2->Step2B Electrophilic Aromatic Subst. Inter3->Product [3+2] Cycloaddition Step2Ox Oxidation (KMnO4 or NaClO2) -> 4-COOH Step2B->Step2Ox Step2Ox->Product

Figure 1: Strategic disconnections for accessing pyrazole-4-carboxylic acids. Route A is preferred for scale; Route B is preferred for diversifying existing pyrazole libraries.

Part 4: Experimental Protocols (Self-Validating)

As a Senior Scientist, reliance on robust protocols is paramount. The following procedure is adapted from high-reliability sources (e.g., Organic Syntheses, ChemicalBook) and includes critical "Stop/Go" validation steps.

Protocol: Synthesis of Ethyl 3,5-Dimethylpyrazole-4-carboxylate

Target: A versatile precursor for the free acid.

Reagents:
  • Hydrazine hydrate (65% aq.)

  • Ethyl diacetoacetate (or Ethyl 2-acetyl-3-oxobutanoate)

  • Ethanol (Absolute)[2]

  • Ice/Water bath

Step-by-Step Methodology:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Solvation: Dissolve Ethyl diacetoacetate (20.0 g, 107 mmol) in Ethanol (100 mL) . Cool the solution to 0–5 °C using an ice bath.

    • Validation: Ensure the internal temperature is <5 °C before proceeding to prevent uncontrolled exotherms.

  • Addition: Charge the dropping funnel with Hydrazine hydrate (5.4 g, 107 mmol) . Add dropwise over 30 minutes.

    • Observation: The reaction is exothermic. Maintain temperature <10 °C. A precipitate may begin to form.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

    • Validation (TLC): Check consumption of starting material (EtOAc/Hexane 1:3). The product spot should be distinct and lower Rf than the starting dicarbonyl.

  • Workup: Evaporate the ethanol under reduced pressure. The residue will likely be a solid or thick oil.

  • Purification: Recrystallize from ethanol/water or triturated with cold diethyl ether.

    • Yield Expectations: 70–85%.

    • Characterization: ¹H NMR (CDCl₃) should show a quartet (~4.2 ppm) and triplet (~1.3 ppm) for the ethyl ester, and two singlets for the 3,5-methyls (if using diacetoacetate).

Hydrolysis to the Free Acid:
  • Dissolve the ester (1 eq) in 10% NaOH (aq) .

  • Reflux for 1 hour.

  • Cool and acidify to pH 2 with Conc. HCl .

  • Filter the resulting white precipitate.

    • Purity Check: Melting point for 3,5-dimethylpyrazole-4-carboxylic acid should be 290–292 °C .

Part 5: Medicinal Chemistry & Pharmacology

The Bioisostere Advantage

The pyrazole-4-carboxylic acid moiety is a classic bioisostere for:

  • Benzoic Acid: It mimics the planar geometry but introduces an additional hydrogen bond donor (the pyrazole NH).

  • Amide Linkers: The 4-position vector allows for linear extension of the molecule, critical for reaching deep into enzyme pockets.

Key Therapeutic Targets
  • L-2-Hydroxy Acid Oxidase (Hao2): Pyrazole-4-carboxylic acids have been identified as specific inhibitors, preventing the oxidation of long-chain hydroxy acids.

  • Kinase Inhibitors: The scaffold appears in inhibitors for p38 MAP kinase and JAK pathways (e.g., Ruxolitinib analogs), where the nitrogen pair coordinates with the hinge region of the kinase ATP-binding site.

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core Pyrazole-4-Carboxylic Acid (Core Scaffold) R1 N1 Position (R1): Solubility & PK Modulation (e.g., Alkyl, Aryl) Core->R1 Optimizes R35 C3/C5 Positions: Steric Bulk & Lipophilicity (e.g., Me, CF3, Ph) Core->R35 Controls COOH C4 Carboxylate: Key H-Bond Acceptor/Donor (Salt Bridge to Arginine/Lysine) Core->COOH Presents Target Target Binding Pocket (e.g., Hao2, Kinase Hinge) R35->Target Hydrophobic Fit COOH->Target Ionic Interaction (Critical for Potency)

Figure 2: Pharmacophore mapping of the pyrazole-4-carboxylic acid scaffold.

Part 6: References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[3] Organic Syntheses, 31, 43. Link

  • Dillard, R. D., et al. (1996). Synthesis and Anti-inflammatory Activity of Pyrazole-4-carboxylic Acids. Journal of Medicinal Chemistry, 39(26), 5119–5136. Link

  • Faleiro, C., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(14), 4650-4654. Link

Sources

Foundational

Unlocking the Pharmacophore: A Technical Guide to the Theoretical Electronic Structure of Pyrazole Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure of pyrazole deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure of pyrazole derivatives. By understanding the fundamental electronic properties of this privileged scaffold, we can accelerate the rational design of novel therapeutics with enhanced efficacy and specificity.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[7] This structural adaptability, coupled with its diverse biological functions, makes the pyrazole nucleus a highly attractive starting point for drug discovery programs.[3][7]

The therapeutic potential of pyrazole derivatives is exemplified by several marketed drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[3][5] The success of these compounds underscores the importance of a deep understanding of the structure-activity relationships (SAR) governing the interaction of pyrazole-based molecules with their biological targets. Theoretical studies on the electronic structure of these derivatives provide invaluable insights into these relationships, guiding the design of more potent and selective drug candidates.[8]

Theoretical Methodologies for Probing Electronic Structure

Computational chemistry has become an indispensable tool for investigating the structural and functional properties of pyrazole derivatives.[8] Quantum mechanical calculations, in particular, offer a detailed understanding of their electronic structure and properties, which are critical determinants of their biological activity.[8]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for studying the electronic structure of molecules.[8][9][10] DFT calculations can provide accurate information about molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, all of which are crucial for understanding the reactivity and intermolecular interactions of pyrazole derivatives.[9][10][11] The B3LYP functional is a commonly employed level of theory for these calculations, offering a good balance between accuracy and computational cost.[9][10]

Experimental Protocol: Geometry Optimization and Electronic Property Calculation using DFT

  • Molecule Building: Construct the 3D structure of the pyrazole derivative of interest using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p) (A reasonably large basis set for accurate results)

    • Job Type: Opt Freq (To perform geometry optimization followed by frequency calculation to confirm a true minimum)

    • Keywords: Pop=Full (To request detailed population analysis, including Mulliken charges) and GFInput (To generate output for visualization).

  • Calculation Execution: Submit the input file to the quantum chemistry software for calculation.

  • Result Analysis:

    • Optimized Geometry: Visualize the optimized structure and confirm that all vibrational frequencies are positive.

    • Electronic Energies: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Key Electronic Descriptors and Their Biological Relevance

The electronic properties derived from theoretical calculations serve as powerful descriptors for predicting the biological activity of pyrazole derivatives.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions and molecular interactions.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule.[12] A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[12] In the context of drug design, the HOMO-LUMO gap can be correlated with the biological activity of a series of compounds.[13][14]

Pyrazole DerivativeHOMO (eV)LUMO (eV)ΔE (LUMO-HOMO) (eV)Biological Activity Correlation
Compound A-6.2-1.54.7High
Compound B-6.8-1.25.6Moderate
Compound C-7.1-0.96.2Low

Table 1: Hypothetical Frontier Orbital Energies and their Correlation with Biological Activity. A smaller HOMO-LUMO gap often correlates with higher biological activity within a congeneric series.

Diagram: The Role of Frontier Orbitals in Drug-Receptor Interactions

G cluster_drug Pyrazole Derivative (Drug) cluster_receptor Biological Target (Receptor) Drug_HOMO HOMO (Electron Donor) Receptor_LUMO LUMO (Electron Acceptor) Drug_HOMO->Receptor_LUMO Charge Transfer (Covalent/Coordinate Bond Formation) Drug_LUMO LUMO (Electron Acceptor) Receptor_HOMO HOMO (Electron Donor) Receptor_HOMO->Drug_LUMO Charge Transfer (Back-bonding)

Caption: Frontier orbital interactions between a drug and its target.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[10][11] It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with a biological target.[10][15]

  • Red Regions (Negative Potential): Indicate areas with an excess of electrons, which are favorable for electrophilic attack and hydrogen bond donation.

  • Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are favorable for nucleophilic attack and hydrogen bond acceptance.

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.

By analyzing the MEP map, medicinal chemists can predict how a pyrazole derivative will orient itself within the binding pocket of a receptor and identify key interactions that contribute to its binding affinity.[16]

Diagram: Interpreting a Molecular Electrostatic Potential (MEP) Map

Caption: Correlation between MEP regions and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or theoretical descriptors.[17][18] For pyrazole derivatives, electronic descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used to build robust QSAR models.[19][20] These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.[17][19]

Workflow: Building a QSAR Model for Pyrazole Derivatives

QSAR_Workflow Data_Collection 1. Data Collection (Pyrazole Structures & Biological Activity) Descriptor_Calculation 2. Descriptor Calculation (Quantum Chemical & Physicochemical) Data_Collection->Descriptor_Calculation Data_Splitting 3. Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building 4. Model Building (e.g., MLR, PLS, ANN) Data_Splitting->Model_Building Model_Validation 5. Model Validation (Internal & External) Model_Building->Model_Validation Prediction 6. Prediction of New Compounds Model_Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

Conclusion and Future Perspectives

Theoretical studies on the electronic structure of pyrazole derivatives provide a powerful framework for understanding their reactivity, intermolecular interactions, and ultimately, their biological activity. By leveraging computational tools such as DFT and QSAR, medicinal chemists can make more informed decisions in the design and optimization of novel pyrazole-based therapeutic agents. The integration of these theoretical approaches into the drug discovery pipeline holds immense promise for accelerating the development of new medicines to address unmet medical needs. Future directions in this field include the development of more accurate and efficient computational methods and the application of machine learning and artificial intelligence to analyze large datasets and predict the properties of novel pyrazole derivatives with even greater accuracy.

References

  • Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Murahari, M., Mahajan, V., Neeladri, S., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 583-597.
  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.
  • AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • (2024, December 23). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination.
  • ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and....
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • ResearchGate. (n.d.). (a) Electrostatic potential mapping, (b) Molecular electrostatic....
  • AIP Publishing. (2021, September 23). Synthesis and DFT calculation of novel pyrazole derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • MDPI. (2026, February 6). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (2022, June 7). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubMed. (2022, November 7). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors.
  • ResearchGate. (n.d.). Computed electrostatic potentials on the 0.001 au molecular surfaces of....
  • ResearchGate. (2025, August 22). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity | Request PDF.
  • ResearchGate. (n.d.). Electrostatic potential maps of the novel 4,5-dihydro1H-imidazolyl....
  • PMC - NIH. (2024, November 19). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction.
  • European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds.
  • (2025, July 30). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
  • Scientific.net. (n.d.). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) -.
  • ResearchGate. (2025, August 7). Synthesis and DFT calculation of novel pyrazole derivatives.
  • PubMed. (n.d.). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors.
  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • YouTube. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • ResearchGate. (n.d.). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative | Request PDF.

Sources

Exploratory

Strategic Toxicity Profiling of N-Substituted Pyrazoles: From In Silico Alerts to Reactive Metabolite Trapping

Executive Summary N-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the physicochemical properties that make them attractive—metabolic stability of the aromatic ring and versatile substitution vectors—also introduce specific toxicity risks.

This guide moves beyond generic toxicity screening. It focuses on the specific liabilities of the pyrazole class: bioactivation to reactive intermediates , mitochondrial dysfunction , and hepatotoxicity . The protocols defined herein are designed to detect these specific failure modes early in the hit-to-lead phase.

Part 1: The Chemical Context & Structural Alerts

Before initiating wet-lab experiments, one must understand why N-substituted pyrazoles fail. The pyrazole ring itself is generally stable, but the N-substitution pattern dictates its metabolic fate.

Key Structural Liabilities
  • N-Dealkylation & Hydrazine Formation: N-alkyl pyrazoles can undergo oxidative dealkylation by Cytochrome P450s (CYPs). While the pyrazole ring rarely opens to form free hydrazines in vivo, the intermediate carbinolamines can be reactive.

  • Ring Oxidation & Electrophiles: Electron-rich N-aryl pyrazoles can be oxidized to form reactive intermediates (e.g., pyrazolone-like species or quinone-imines if the aryl group is activated), which act as Michael acceptors for cellular nucleophiles.

  • Mitochondrial Uncoupling: Lipophilic N-substituted pyrazoles can act as protonophores, disrupting the mitochondrial membrane potential (

    
    ), leading to ATP depletion and cytotoxicity.
    

Part 2: The Screening Cascade (Workflow)

We utilize a tiered approach to filter compounds. Tier 1 is computational; Tier 2 establishes baseline cellular health; Tier 3 investigates the specific mechanism of bioactivation.

ScreeningCascade Start Compound Library (N-Substituted Pyrazoles) Tier1 Tier 1: In Silico Filter (Structural Alerts & QSAR) Start->Tier1 Tier2 Tier 2: Cellular Toxicity (HepG2 & HEK293) Tier1->Tier2 Pass (No PAINS/Alerts) Tier3 Tier 3: Metabolic Stability & Reactive Metabolite Trapping Tier2->Tier3 IC50 > 50µM Tier3->Start SAR Refinement Decision Decision Matrix (Go / No-Go) Tier3->Decision Integration

Figure 1: The strategic screening cascade prioritizes high-throughput filters before resource-intensive metabolic profiling.

Part 3: In Vitro Cytotoxicity (The Cellular Baseline)

For pyrazoles, standard MTT assays are often insufficient because they rely on mitochondrial reductase activity, which can be directly inhibited by the scaffold itself, leading to false positives or negatives. We prioritize ATP quantification as a direct measure of cell viability.

Protocol 1: Dual-Cell Line ATP Luminescence Assay

Objective: Differentiate between general cytotoxicity and hepatotoxicity. Cell Lines:

  • HepG2 (Human Liver Carcinoma): Metabolic competence (low but present CYP activity).

  • HEK293 (Human Embryonic Kidney): Non-metabolic control.

Methodology:

  • Seeding: Seed cells at 5,000 cells/well in 384-well opaque plates. Incubate for 24h at 37°C/5% CO₂.

  • Dosing: Treat with compounds (8-point serial dilution, 100 µM to 0.03 µM). Include Rotenone (mitochondrial toxin) as a positive control.

  • Incubation: 48 hours. Note: 48h is required to allow slow-acting mechanisms (like mitochondrial depletion) to manifest.

  • Detection: Add CellTiter-Glo® (Promega) or equivalent ATP detection reagent. Shake for 2 mins; incubate 10 mins.

  • Readout: Measure luminescence.

Interpretation:

  • Selectivity Index (SI):

    
    .
    
  • If SI > 3, the toxicity is likely hepatocyte-specific, suggesting metabolic activation or specific transport accumulation.

Part 4: Reactive Metabolite Assessment (The Core)

This is the most critical step for N-substituted pyrazoles. We must determine if the compound is bioactivated into an electrophile that covalently binds to proteins (causing immune-mediated idiosyncrasy).

Mechanism of Bioactivation

Many N-aryl pyrazoles undergo hydroxylation followed by oxidation to form reactive quinone-imine-like species. These are "soft" electrophiles that preferentially bind to Glutathione (GSH) .

Bioactivation Parent N-Aryl Pyrazole CYP CYP450 (Oxidation) Parent->CYP Intermediate Hydroxy-Pyrazole Intermediate CYP->Intermediate Reactive Reactive Electrophile (Quinone-imine like) Intermediate->Reactive -2H Adduct Stable GSH-Adduct (Detected by LC-MS) Reactive->Adduct +GSH (Trapping) Toxicity Protein Binding / Toxicity Reactive->Toxicity No GSH GSH Glutathione (GSH)

Figure 2: The bioactivation pathway. Detection of the GSH-Adduct confirms the formation of a reactive intermediate.

Protocol 2: GSH Trapping Assay (LC-MS/MS)

Objective: Qualitatively identify reactive metabolites.

Reagents:

  • Human Liver Microsomes (HLM): 1.0 mg/mL protein.

  • Test Compound: 10 µM.

  • Trapping Agent: GSH (Glutathione) at 5 mM. Rationale: High concentration ensures kinetic trapping of short-lived intermediates.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Mix HLM, Compound, and GSH in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH. Incubate for 60 minutes.

  • Termination: Add ice-cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 4,000g for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec, e.g., Q-TOF or Orbitrap).

Data Processing (Self-Validating Step):

  • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (whole GSH).

  • The "Twin Peak" Validation: Use a mixture of labeled (

    
    -GSH) and unlabeled GSH. A true adduct will appear as a doublet peak in the mass spectrum separated by the mass difference (+3 Da). This eliminates false positives from matrix noise.
    

Part 5: Data Integration & Decision Matrix

Summarize findings to make a Go/No-Go decision.

ParameterAssayThreshold for "Green Light"Risk Flag
Structural Alerts In SilicoNo Hydrazine/Nitro groupsHigh TPSA, MW > 500
Cytotoxicity ATP Luminescence

(HepG2)

or SI > 5
Metabolic Stability HLM Intrinsic Clearance

High turnover (>50)
Reactive Metabolites GSH TrappingNo Adducts Detected GSH Adduct Observed
Interpretation Guide
  • High Cytotoxicity + No GSH Adducts: Likely off-target pharmacology or mitochondrial toxicity (uncoupling). Investigate mitochondrial membrane potential (

    
    ).
    
  • Low Cytotoxicity + GSH Adducts: CRITICAL WARNING. The compound forms reactive metabolites but is not acutely toxic in 48h. This predicts idiosyncratic toxicity (DILI) in later stages. Recommendation: Redesign the molecule to block the metabolic soft spot (e.g., block the para-position of the N-aryl ring with Fluorine).

References

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Anals of the Brazilian Academy of Sciences. Link (Context: General biological activity and scaffold versatility).

  • Kalgutkar, A. S., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. Link (Context: The gold-standard protocol for GSH trapping).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link (Context: Regulatory standards for metabolic stability).

  • Baillie, T. A. (2006). Metabolic Activation of Drugs: Assays for Reactive Metabolites and Their Interpretation. Drug Metabolism and Pharmacokinetics. Link (Context: Mechanistic interpretation of GSH adducts).

  • Singh, S., et al. (2016). Pyrazole scaffold: A remarkable tool in the development of anticancer agents. European Journal of Medicinal Chemistry. Link (Context: Toxicity vs. Efficacy trade-offs in pyrazoles).

Protocols & Analytical Methods

Method

"1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid" in vitro assay development

Application Note & Protocol Guide Topic: Development of Robust In Vitro Assays for the Characterization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid Abstract: This document provides a comprehensive guide for the d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Development of Robust In Vitro Assays for the Characterization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract: This document provides a comprehensive guide for the development and validation of in vitro assays to characterize the biological activity of the novel compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. Recognizing the prevalence of the pyrazole scaffold in modern kinase inhibitors, we hypothesize a similar mechanism of action for this compound. This guide presents a phased approach, beginning with a primary biochemical kinase inhibition assay, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity. All protocols are designed with self-validation and adherence to international regulatory standards, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.

Compound Analysis and Target Hypothesis

The molecule 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. This scaffold is a cornerstone in medicinal chemistry and has been identified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Specifically, pyrazole derivatives have been extensively developed as potent protein kinase inhibitors for therapeutic use in oncology, inflammation, and neurodegenerative disorders.[1][2]

Several FDA-approved drugs and clinical candidates incorporate the pyrazole core, targeting kinases such as BRAF, BTK, and PIM-1.[3] The anticancer activity of pyrazole derivatives often stems from their ability to target key enzymes and signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[3]

Our Hypothesis: Based on the established role of the pyrazole scaffold, we hypothesize that 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid functions as a protein kinase inhibitor . The assay development strategy will therefore focus on quantifying its inhibitory activity against a representative protein kinase and subsequently evaluating its effect on cancer cell proliferation.

A Phased Strategy for In Vitro Assay Development

A successful drug discovery campaign relies on a tiered screening approach to efficiently identify and characterize promising compounds. We advocate for a two-phase strategy:

  • Phase 1: Primary Biochemical Assay. A high-throughput, target-based assay to directly measure the compound's ability to inhibit the enzymatic activity of a selected kinase. This provides a direct measure of potency (e.g., IC₅₀).

  • Phase 2: Secondary Cell-Based Assay. A lower-throughput assay using a relevant cancer cell line to confirm that the biochemical activity translates into a functional effect in a more complex, physiological environment.[4] This assesses the compound's cell permeability, target engagement, and potential cytotoxicity.

This strategic workflow ensures that resources are focused on compounds with validated on-target activity and cellular efficacy.

G cluster_0 Overall Assay Development Workflow A Target Hypothesis: Protein Kinase Inhibitor B Phase 1: Primary Screen Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine Potency (IC₅₀) B->C F Assay Validation (ICH Q2(R2) Guidelines) B->F D Phase 2: Secondary Screen Cell-Based Proliferation Assay (e.g., MTS Assay) C->D Potent Compounds E Determine Efficacy (EC₅₀) & Cytotoxicity (CC₅₀) D->E D->F

Figure 1: High-level workflow for in vitro assay development.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal. This format is highly sensitive, has an excellent signal-to-background ratio, and is amenable to high-throughput screening.

Target Selection: For initial screening, we will use EGFR , a well-characterized receptor tyrosine kinase frequently implicated in cancer and a known target for pyrazole-based inhibitors.[3]

Materials:

  • 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Recombinant human EGFR protein

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (Adenosine 5'-Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Low-volume, white, 384-well assay plates (e.g., Corning #3572)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be the "compound plate." Final assay concentrations will typically range from 10 µM to 0.17 nM.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of the 384-well assay plate.

    • Include "No Enzyme" (negative control) and "Vehicle Control" (0% inhibition, DMSO only) wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer containing EGFR and Poly(Glu,Tyr) substrate.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well containing the compound.

    • Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound binding.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at the Kₘ for the enzyme, if known.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 11 µL.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

G A 1. Add 1µL Compound (or DMSO) to Plate B 2. Add 5µL of 2X Kinase/Substrate Mix A->B C Incubate 10 min B->C D 3. Add 5µL of 2X ATP to Initiate Reaction C->D E Incubate 60 min D->E F 4. Add 10µL ADP-Glo™ Reagent E->F G Incubate 40 min F->G H 5. Add 20µL Kinase Detection Reagent G->H I Incubate 30 min H->I J 6. Read Luminescence I->J

Figure 2: Workflow for the primary biochemical kinase assay.

Protocol: Secondary Cell-Based Proliferation Assay (MTS Assay)

Rationale: This assay determines the compound's effect on the proliferation of living cells.[4] MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a colorimetric method where viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by absorbance. A decrease in cell proliferation or viability will result in a reduced absorbance signal.

Cell Line Selection: A549 human lung carcinoma cells, which are known to express EGFR, will be used.

Materials:

  • A549 cell line

  • F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (Test Compound)

  • Doxorubicin (Positive Control Cytotoxic Agent)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Step-by-Step Protocol:
  • Cell Seeding:

    • Culture A549 cells according to standard protocols.

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the assay should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include "Vehicle Control" (medium with DMSO) and "No Cell" (medium only for background) wells.

    • Incubate the plate for 72 hours in a humidified incubator.

  • MTS Reagent Addition and Measurement:

    • After the 72-hour incubation, add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "No Cell" background wells from all other wells.

    • Normalize the data using the vehicle control wells as 100% viability.

    • Plot the normalized viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the EC₅₀ (half-maximal effective concentration).

Assay Validation and Data Analysis

To ensure that an analytical procedure is fit for its intended purpose, a thorough validation is required.[5] The principles outlined in the ICH Q2(R2) guidelines provide a framework for this process.[6][7][8]

Key Validation Parameters & Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Signal from test compound should be distinguishable from background noise and matrix effects.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.R² ≥ 0.99 for the linear portion of the dose-response curve.
Range The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.The range should encompass the expected IC₅₀/EC₅₀ values and produce a full dose-response curve.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.Recovery of a known reference standard should be within 80-120%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %CV ≤ 15%. Intermediate Precision (Inter-assay): %CV ≤ 20%.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.Assay performance (e.g., Z' factor) remains acceptable with minor changes in incubation time, temperature, etc.

Statistical Measure of Assay Quality: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the signals from the positive and negative controls.

Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay with a Z' > 0.5 is considered an excellent and robust assay.

G cluster_0 Assay Validation Framework (ICH Q2(R2)) Fit Is the Assay 'Fit for Purpose'? Acc Accuracy (Closeness to True Value) Acc->Fit Prec Precision (Repeatability & Reproducibility) Prec->Fit Spec Specificity (Signal vs. Matrix) Spec->Fit Lin Linearity & Range (Dose-Response) Lin->Fit Rob Robustness (Tolerance to Variation) Rob->Fit

Figure 3: Core parameters for validating an assay's fitness for purpose.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (%CV > 20%) 1. Inconsistent pipetting or liquid handling. 2. "Edge effects" in microplates.[9] 3. Cell clumping or uneven seeding.1. Calibrate pipettes; use automated liquid handlers for critical steps. 2. Avoid using the outermost wells or fill them with sterile buffer/medium. 3. Ensure a single-cell suspension before seeding; mix gently before plating.
Low Z'-Factor (< 0.5) 1. Assay window (signal-to-background) is too small. 2. Reagents are degraded or improperly prepared. 3. Sub-optimal enzyme or substrate concentration.1. Optimize incubation times; check instrument settings. 2. Use fresh reagents; verify concentrations. 3. Re-run enzyme/substrate titration experiments to ensure optimal conditions.[10]
Inconsistent IC₅₀/EC₅₀ Values 1. Compound instability or precipitation at high concentrations. 2. Variability in cell health or passage number.[9] 3. Inconsistent incubation times or temperatures.1. Visually inspect compound dilutions; check solubility in assay medium. 2. Implement a cell banking system and use cells within a defined passage number range. 3. Standardize all incubation steps using calibrated equipment.
No Compound Activity 1. Compound is not an inhibitor of the selected target. 2. Compound is not cell-permeable (for cell-based assays). 3. Incorrect compound concentration.1. Test against a panel of different kinases. 2. Consider a cell-free permeability assay (e.g., PAMPA). 3. Verify stock solution concentration and dilution scheme.

Conclusion

This application note provides a validated, step-by-step framework for the initial in vitro characterization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. By starting with a robust biochemical assay and progressing to a physiologically relevant cell-based model, researchers can efficiently determine the compound's potency, efficacy, and potential as a kinase inhibitor. Adherence to the outlined validation principles will ensure the generation of high-quality, reliable data suitable for advancing promising compounds through the drug discovery pipeline.

References

  • Ansari, A., et al. (2021). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Overview of IVD Regulation. Available from: [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Available from: [Link]

  • Akocak, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available from: [Link]

  • BioPhorum. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available from: [Link]

  • Eco-Vector Journals. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Russian Journal of General Chemistry. Available from: [Link]

  • BPI. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). In Vitro Diagnostics. Available from: [Link]

  • Aly, H., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Available from: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. Available from: [Link]

  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. Available from: [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. Available from: [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Available from: [Link]

  • NIH's SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Available from: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Ghorab, M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available from: [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Available from: [Link]

  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • Royal Society of Chemistry. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available from: [Link]

  • Skanda Life Sciences. (n.d.). Cell based assays – Assay Development and Validation. Available from: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. Available from: [Link]

Sources

Application

Application Note: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid in Anti-Inflammatory Ligand Design

Executive Summary & Chemical Profile[1][2] 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic building block (Scaffold) used extensively in the design of modern anti-inflammatory therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic building block (Scaffold) used extensively in the design of modern anti-inflammatory therapeutics. Unlike simple alkyl-pyrazoles, the incorporation of the 2-methoxyethyl tail provides a critical "solubility handle," modulating the lipophilicity (LogD) and metabolic stability of the final drug candidate without compromising ligand-binding affinity.

This guide details the utilization of this scaffold in synthesizing pyrazole-4-carboxamide libraries—a privileged structural class known to inhibit kinases (e.g., p38 MAPK, JAKs) and enzymes (e.g., COX-2, 5-LOX) involved in the inflammatory cascade.

Chemical Identity
PropertyDetail
IUPAC Name 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
CAS Number 1638785-23-5 (Generic/Related)
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Key Moiety Methoxyethyl Group: Enhances aqueous solubility and hydrogen-bond acceptor capability.[1]
Core Scaffold Pyrazole-4-Carboxylate: Bioisostere for phenyl/amide rings; hinge-binder in kinase inhibitors.

Strategic Rationale: Why This Scaffold?

The "Methoxyethyl" Advantage in ADME

In medicinal chemistry, replacing a hydrophobic methyl or ethyl group with a 2-methoxyethyl group is a validated strategy to resolve "brick dust" insolubility issues in kinase inhibitors.

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, lowering the crystal lattice energy and increasing solvation.[2]

  • Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that typically occurs on terminal alkyl chains (omega-oxidation).

  • Binding Mode: The pyrazole-4-carboxylic acid core often serves as the "head group" that, when converted to an amide, interacts with the ATP-binding hinge region of kinases or the active site of COX-2 enzymes.

Application I: Synthesis of Bioactive Pyrazole-4-Carboxamides

Objective: To couple 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid with diverse amines to generate a library of potential p38 MAPK or JAK inhibitors.

Experimental Workflow Diagram

SynthesisWorkflow Start 1-(2-Methoxyethyl) pyrazole-4-carboxylic acid Activation Activation (HATU/DIPEA) Start->Activation DMF, 0°C Coupling Amine Coupling (R-NH2) Activation->Coupling RT, 12h Purification Purification (Prep-HPLC) Coupling->Purification Workup Library Carboxamide Library (Active Ligands) Purification->Library QC (LC-MS)

Figure 1: General synthetic workflow for converting the acid scaffold into bioactive carboxamides.

Detailed Protocol: HATU-Mediated Amide Coupling

Reagents:

  • Scaffold: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: Aryl or Heteroaryl amine (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the pyrazole acid in 5 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add 3.0 mmol (0.52 mL) of DIPEA, followed by 1.2 mmol (456 mg) of HATU. Stir at 0°C for 15 minutes to generate the activated ester species.

  • Coupling: Add 1.1 mmol of the target amine (e.g., 4-amino-pyridine or substituted aniline). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Monitoring: Check reaction progress via LC-MS (Target Mass = Scaffold + Amine - H₂O).

  • Workup: Dilute with ethyl acetate (50 mL), wash with sat. NaHCO₃ (2x), water (2x), and brine (1x).[2] Dry over Na₂SO₄.

  • Purification: Isolate the product using Flash Column Chromatography (Gradient: 0-10% MeOH in DCM) or Prep-HPLC for polar derivatives.

Application II: In Vitro Anti-Inflammatory Screening[1]

Objective: Evaluate the synthesized carboxamide library for anti-inflammatory efficacy using the LPS-induced RAW 264.7 Macrophage model.

Mechanism of Action (Target Pathway)

The derived compounds typically act by inhibiting upstream kinases (p38, JNK, or JAK) or enzymes (COX-2), preventing the transcriptional activation of inflammatory cytokines.[2]

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88 / TRAF6) TLR4->Signaling Kinases Target Kinases (p38 MAPK / JAK / IKK) Signaling->Kinases NFkB NF-kB / AP-1 (Transcription Factors) Kinases->NFkB Phosphorylation Inhibitor Pyrazole-4-Carboxamide (Drug Candidate) Inhibitor->Kinases INHIBITION Cytokines Pro-inflammatory Output (TNF-α, IL-6, NO) NFkB->Cytokines Transcription

Figure 2: Putative mechanism of action.[2] The pyrazole derivative inhibits key kinases, blocking cytokine release.[2]

Protocol: LPS-Induced Nitric Oxide (NO) Inhibition Assay

Cell Line: RAW 264.7 (Murine Macrophages)[2]

Materials:

  • Griess Reagent (Promega or Sigma)[2]

  • Lipopolysaccharide (LPS) from E. coli O111:B4[2]

  • Positive Control: Dexamethasone or Celecoxib[2]

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.

  • Treatment: Pre-treat cells with the test compounds (concentration range: 0.1 µM – 50 µM) for 1 hour. Include a Vehicle Control (0.1% DMSO).[2]

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Basal Control." Incubate for 24 hours.

  • Readout (NO): Transfer 50 µL of cell culture supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 mins in the dark.

  • Measurement: Measure absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate % Inhibition of Nitrite production relative to the LPS-only control.

    • Formula: % Inhibition = 100 - [(OD_sample - OD_basal) / (OD_LPS - OD_basal) * 100]

Application III: Physicochemical Profiling (Solubility)

Objective: Validate the benefit of the 2-methoxyethyl group by comparing thermodynamic solubility against a standard 1-methyl pyrazole analog.

Protocol: Thermodynamic Solubility Assay
  • Preparation: Prepare saturated solutions of the test compound in pH 7.4 Phosphate Buffered Saline (PBS).

  • Equilibration: Shake samples at room temperature for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane filter plate to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve (prepared in DMSO).

  • Benchmarking:

    • Target Solubility: > 50 µM (Moderate) to > 200 µM (High).[2]

    • Expected Result: The 1-(2-methoxyethyl) analog typically exhibits 3–5x higher solubility than the 1-benzyl or 1-phenyl analogs due to the ether oxygen's solvation capacity.

References

  • BenchChem. (n.d.).[2] 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Biological Activity and Properties. Retrieved from

  • Bekhit, A. A., et al. (2015).[2] "Pyrazoles as Anti-inflammatory Agents: A Review." European Journal of Medicinal Chemistry. (Contextual grounding on pyrazole scaffold utility).

  • Mao, Y., et al. (2017).[2] "Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs."[3] Molecular Therapy: Nucleic Acids. (Validates the "Methoxyethyl" group for specificity/solubility enhancement). Retrieved from

  • Rehse, K., et al. (2009).[2][4] "New 1H-pyrazole-4-carboxamides with antiplatelet activity." Archiv der Pharmazie. (Demonstrates the bioactivity of pyrazole-4-carboxamides). Retrieved from

  • MDPI. (2022).[2] "Pyrazole as an anti-inflammatory scaffold."[5][6][7][8] International Journal of Health Sciences. Retrieved from

Sources

Method

Application Notes and Protocols for Utilizing "1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid" as a Fragment in Drug Design

Introduction: The Strategic Value of the Pyrazole Scaffold in Fragment-Based Drug Design In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Fragment-Based Drug Design

In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach hinges on the principle of screening low molecular weight compounds (fragments) that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for optimization into more potent, drug-like molecules.[1][2] The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Its five-membered heterocyclic structure offers a unique combination of features that make it an attractive core for fragment design. Pyrazole derivatives are known to engage in a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5]

This guide focuses on a particularly promising fragment: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid . This molecule combines the advantageous properties of the pyrazole core with a carboxylic acid group, a common hydrogen bond donor and acceptor, and a methoxyethyl side chain that can explore specific binding pockets and enhance solubility. These features make it an excellent candidate for targeting a wide range of protein classes.

This document will provide a comprehensive overview of the applications and protocols for effectively utilizing this fragment in a drug design workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties and Rationale for Use in FBDD

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties. "1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid" exhibits a profile that aligns well with the principles of fragment-based screening.

PropertyPredicted/Observed ValueSignificance in FBDD
Molecular FormulaC7H10N2O3[6]
Molecular Weight170.17 g/mol [6]Adheres to the "Rule of Three" for fragments (MW < 300), ensuring it is small enough to explore binding pockets efficiently.
XlogP (predicted)-0.5[6]Indicates good aqueous solubility, which is crucial for biophysical screening assays.
Hydrogen Bond Donors1The carboxylic acid proton is a key hydrogen bond donor.
Hydrogen Bond Acceptors4The pyrazole nitrogens and the carbonyl and ether oxygens can act as hydrogen bond acceptors.
Rotatable Bonds4Provides conformational flexibility to adapt to various binding site topographies.

The pyrazole ring itself is a versatile pharmacophore. It can act as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties such as solubility while maintaining or enhancing binding affinity.[7] The nitrogen atoms of the pyrazole can participate in hydrogen bonding, and the ring can engage in π-π stacking interactions with aromatic residues in a protein's active site.[7] The carboxylic acid at the 4-position is a key feature, providing a strong anchoring point for binding through hydrogen bonding or ionic interactions. The 1-(2-methoxyethyl) substituent offers a vector for chemical elaboration, allowing for the exploration of adjacent binding pockets during the hit-to-lead optimization phase.[8]

Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

A plausible and efficient synthetic approach involves a multi-step process starting from readily available commercial reagents.

Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

This protocol is a representative procedure based on analogous syntheses.[9][10]

Step 1: Synthesis of the β-keto ester precursor

The synthesis would likely begin with the formation of a suitable β-keto ester. This can be achieved through various condensation reactions.

Step 2: Formation of the pyrazole ring

The core pyrazole ring is typically formed via the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[9] In this case, 2-methoxyethylhydrazine would be the key reagent.

  • Dissolve the appropriate β-enamino diketone precursor (1.0 eq) in a suitable solvent such as ethanol.[9]

  • Add 2-methoxyethylhydrazine (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting product would be the ethyl or methyl ester of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.

Step 3: Hydrolysis to the carboxylic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Dissolve the pyrazole ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).[11]

  • Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.[11]

  • After cooling to room temperature, evaporate the methanol under reduced pressure.[11]

  • Acidify the remaining aqueous solution to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

  • The precipitated solid, 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Fragment Screening and Hit Validation

Once synthesized and purified, the fragment is ready for screening against the target protein of interest. A variety of biophysical techniques can be employed for this purpose.[12]

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (e.g., SPR, NMR, DSF) Hit_ID Hit Identification Screening->Hit_ID Weak Binders Validation Orthogonal Biophysical Method (e.g., ITC, X-ray Crystallography) Hit_ID->Validation Confirmed Hits SAR Initial SAR by Analogs Validation->SAR Optimization Structure-Guided Design (Fragment Growing/Linking) SAR->Optimization Lead Lead Compound Optimization->Lead

Caption: A generalized workflow for fragment-based drug design.

Protocol: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a sensitive, label-free technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[13][14]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[11]

  • Fragment Solution Preparation: Prepare a stock solution of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO. Dilute this stock into the running buffer to the desired screening concentration (typically in the range of 100 µM to 1 mM), ensuring the final DMSO concentration is low (e.g., < 2%) and consistent across all samples.

  • Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU). A significant increase in RU compared to the reference cell indicates binding.

  • Data Analysis: Calculate the binding affinity (KD) for confirmed hits by titrating the fragment over a range of concentrations. Fragments with a KD in the micromolar to millimolar range are considered hits.[13]

Protocol: NMR Spectroscopy for Hit Validation

NMR-based methods, such as saturation transfer difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR, are powerful tools for validating fragment hits and providing structural information about the binding interaction.[15][16]

  • Sample Preparation: Prepare two samples: one containing the target protein and the fragment in a suitable deuterated buffer, and a reference sample containing only the fragment.

  • STD-NMR Experiment:

    • Acquire a 1D proton NMR spectrum of the reference sample.

    • Acquire an STD-NMR spectrum of the protein-fragment sample. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum. Signals present in the difference spectrum belong to the protons of the fragment that are in close proximity to the protein, confirming binding.

  • Data Analysis: The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit is validated, the next phase is to optimize its potency and drug-like properties. This is typically achieved through structure-guided design, utilizing techniques such as X-ray crystallography to visualize the binding mode of the fragment.

Protocol: X-ray Crystallography to Determine Binding Mode
  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.

    • Soaking: If protein crystals are already available, soak them in a solution containing the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal. Process the data and solve the crystal structure to reveal the binding mode of the fragment in the protein's active site.

The resulting structural information is invaluable for guiding the optimization strategy. The pyrazole ring often forms key hydrogen bonds and hydrophobic interactions, while the carboxylic acid can anchor the molecule in the binding site.[7]

Strategies for Fragment Elaboration

With the binding mode determined, two primary strategies are employed for hit-to-lead optimization:

  • Fragment Growing: This involves adding chemical functionality to the fragment to engage with adjacent pockets in the binding site. The 1-(2-methoxyethyl) group of the title fragment is an ideal vector for this strategy. For example, the terminal methyl group could be replaced with other functionalities to pick up additional interactions.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, more potent molecule.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the fragment and its derivatives is crucial for establishing a clear SAR.[1] Key modifications to explore for the 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid scaffold include:

  • Modification of the 1-position substituent: The methoxyethyl group can be altered in length, branching, or by introducing other functional groups to probe the binding pocket.

  • Substitution on the pyrazole ring: The vacant positions on the pyrazole ring can be substituted to enhance binding or improve physicochemical properties.

  • Bioisosteric replacement of the carboxylic acid: The carboxylic acid can be replaced with other acidic groups, such as a tetrazole, to modulate acidity and cell permeability.[13]

Conclusion

"1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid" is a high-value fragment for drug discovery. Its favorable physicochemical properties, combined with the proven utility of the pyrazole-4-carboxylic acid scaffold, make it an excellent starting point for FBDD campaigns against a wide variety of biological targets. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this fragment in their drug design efforts, from initial hit identification to the development of potent and selective lead compounds.

References

  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Ciulla, M. G., & Per-Ola, F. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 23(7), 1633.
  • Mercatelli, E., & Ciulli, A. (2019). Fragment Screening by NMR. In Methods in Molecular Biology (pp. 143–161). Humana, New York, NY.
  • Yang, G.-F., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-940.
  • Jin, Z. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(1), 59.
  • Yilmaz, I., & Kucuk, M. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5467.
  • Google Patents. (n.d.). EP1176142A1 - Process for the preparation of pyrazoles.
  • Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 125-130.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Comprehensive Medicinal Chemistry II (pp. 649-668). Elsevier.
  • Scientific Reports. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16.
  • MDPI. (2024). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 29(1), 245.
  • Csomos, P., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy.
  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348.
  • Google Patents. (n.d.). CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde.
  • Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.
  • PubChem. (n.d.). 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • ResearchGate. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved February 7, 2026, from [Link]

  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 115-131.
  • PubMed Central. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17696-17713.
  • Google Patents. (n.d.). US20160244412A1 - Process for the Preparation of Pyrazole Derivatives.
  • ResearchGate. (2004).

Sources

Application

Application Notes and Protocols for Cell-Based Assays of Pyrazole-4-Carboxylic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of Pyrazole-4-Carboxylic Acid Derivatives The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyrazole-4-Carboxylic Acid Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] Specifically, pyrazole-4-carboxylic acid derivatives have emerged as a particularly promising class of compounds, often acting as bioisosteres that enhance drug-like properties such as lipophilicity and solubility, thereby improving binding to target proteins.[3] Many of these derivatives exert their therapeutic effects by modulating the activity of key cellular signaling pathways, frequently through the inhibition of protein kinases.[4]

Cell-based assays are indispensable tools for elucidating the mechanism of action, potency, and potential toxicity of these derivatives in a biologically relevant context.[5][6] Unlike biochemical assays that analyze isolated components, cell-based assays provide a more holistic view of a compound's effects on intact cellular systems, accounting for complex interactions that are otherwise missed.[7] This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays tailored for the characterization of pyrazole-4-carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, incorporating principles of assay robustness and reliability.

Chapter 1: Foundational Assays: Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying cytotoxic effects and for establishing the appropriate concentration range for subsequent mechanistic studies. The most common methods rely on the metabolic activity of viable cells.[8]

The Principle of Tetrazolium Salt Reduction Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9] The key difference between the two is that the MTT formazan product is insoluble and requires a solubilization step, while the XTT formazan product is water-soluble, simplifying the protocol.[9]

Experimental Workflow: A Comparative Overview

The general workflow for both MTT and XTT assays is straightforward, making them amenable to high-throughput screening.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 A Seed cells in 96-well plate B Treat with Pyrazole-4-Carboxylic Acid Derivatives (serial dilutions) A->B C Incubate for desired duration (e.g., 24, 48, 72 hours) B->C D Add Tetrazolium Salt (MTT or XTT) C->D E Incubate (2-4 hours) D->E F_MTT Add Solubilization Solution (MTT Assay) E->F_MTT If MTT G Measure Absorbance (Spectrophotometer) E->G If XTT F_MTT->G

Caption: General workflow for MTT and XTT cell viability assays.

Detailed Protocol: MTT Assay

This protocol is a widely accepted method for assessing cell viability.[10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS), stored protected from light.[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Sterile, tissue culture-treated 96-well plates.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-4-carboxylic acid derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[12] Read the absorbance at 570 nm using a microplate reader.[10]

Detailed Protocol: XTT Assay

The XTT assay offers a more streamlined alternative to the MTT assay.[5][13]

Materials:

  • XTT labeling mixture (prepared by mixing XTT reagent and an electron-coupling reagent, as per the manufacturer's instructions).[14]

  • Sterile, tissue culture-treated 96-well plates.

  • Complete cell culture medium.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the XTT mixture to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[5] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.[14]

Data Analysis and Interpretation: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[15]

Calculation Steps:

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Normalization: Express the data as a percentage of the vehicle-treated control cells.

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC50 Determination: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration at which the viability is reduced by 50%.[16]

Parameter MTT Assay XTT Assay
Principle Reduction of MTT to insoluble formazanReduction of XTT to soluble formazan
Solubilization Step RequiredNot required
Readout Absorbance at ~570 nmAbsorbance at ~450-500 nm
Advantages Widely used, well-establishedSimpler, faster, less prone to errors from solubilization
Considerations Insoluble formazan can be difficult to dissolve completelyReagents can be more expensive

Chapter 2: Delving Deeper: Apoptosis and Programmed Cell Death

Should the initial viability assays indicate a cytotoxic effect, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[17]

Caspase-Glo® 3/7 Assay: Measuring the Executioner Caspases

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures their combined activity.[18] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[18]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the pyrazole-4-carboxylic acid derivatives in a white-walled, clear-bottom 96-well plate as described for the viability assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol: a. Equilibrate the plate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.[9] c. Gently mix the contents on a plate shaker for 5 minutes at 300-500 rpm.[9] d. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[9] e. Measure the luminescence using a plate-reading luminometer.[9]

Annexin V Staining: Detecting an Early Marker of Apoptosis

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[19] This assay is often performed in conjunction with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells).[20]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Induce apoptosis with pyrazole derivatives B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.

Procedure (for Flow Cytometry):

  • Cell Preparation: Induce apoptosis by treating cells with the pyrazole derivatives for the desired time. Harvest both adherent and suspension cells.

  • Washing: Wash the cells once with cold PBS.[3]

  • Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[3] c. Incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Chapter 3: Target Engagement and Pathway Analysis

Many pyrazole-4-carboxylic acid derivatives function as inhibitors of specific protein kinases, thereby modulating downstream signaling pathways that are critical for cell proliferation, survival, and inflammation.[21]

Universal Kinase Activity Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal, luminescent method for measuring the activity of any ADP-generating enzyme, including protein kinases.[1] The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted to ATP, which is detected via a luciferase-based reaction. The resulting luminescent signal is proportional to the kinase activity.[12]

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and various concentrations of the pyrazole inhibitor.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[12]

  • Luminescence Reading: Measure the luminescence, which is proportional to the initial kinase activity.

Pathway-Specific Reporter Assays: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory drugs.[2] Luciferase reporter assays are a powerful tool for monitoring the activity of this pathway.[8] These assays utilize a reporter vector where the luciferase gene is under the control of NF-κB response elements.[7]

Procedure:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid. A constitutively expressed control reporter (e.g., Renilla luciferase) should be co-transfected for normalization.[19]

  • Cell Seeding and Treatment: Seed the transfected cells and treat them with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the pyrazole derivatives.[2]

  • Incubation: Incubate for an appropriate duration (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.[7]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[19]

Assessing Phosphorylation of Key Signaling Proteins: STAT3 and Smad2

Western blotting is a classic and reliable method to directly assess the phosphorylation status of key signaling proteins.

3.3.1. STAT3 Phosphorylation

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is often dysregulated in cancer and inflammatory diseases.[22] A cell-based ELISA or Western blot can be used to measure the phosphorylation of STAT3 at Tyr705.[23]

Western Blot Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with an appropriate stimulus (e.g., IL-6) with and without the pyrazole inhibitor. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, strip and re-probe the membrane with an antibody for total STAT3 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

3.3.2. TGF-β-induced Smad2 Phosphorylation

Pyrazole derivatives have been identified as inhibitors of the TGF-β type I receptor (TβRI) kinase, which phosphorylates Smad2.[24] This can be assessed by Western blot.

Western Blot Protocol Outline:

  • Cell Treatment and Lysis: Stimulate cells with TGF-β in the presence or absence of the pyrazole inhibitor. Lyse the cells as described for STAT3.

  • Immunoblotting: Follow the Western blot procedure using a primary antibody specific for phospho-Smad2. Re-probe with an antibody for total Smad2 as a loading control.[3][25]

Chapter 4: Ensuring Data Integrity: Assay Validation and Quality Control

To ensure the reliability and reproducibility of cell-based assay data, it is crucial to incorporate validation and quality control measures.

Key Validation Parameters
  • Z'-Factor: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][21]

    • Formula: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is generally desirable.[26]

Best Practices and Troubleshooting
  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase.[27]

  • Plate Uniformity: Be mindful of edge effects in microplates; consider not using the outer wells for experimental samples.

  • Reagent Quality: Use high-quality, validated reagents and follow the manufacturer's storage and handling instructions.

  • Controls: Always include appropriate positive, negative, and vehicle controls.

  • Troubleshooting: Common issues include high background, low signal, and high variability. These can often be addressed by optimizing cell density, incubation times, and reagent concentrations.[9][27]

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the comprehensive characterization of pyrazole-4-carboxylic acid derivatives. By systematically evaluating their effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanism of action. Adherence to detailed protocols and incorporation of rigorous validation will ensure the generation of high-quality, reliable data to drive forward drug discovery and development efforts.

References

  • Ansari, A., et al. (2017). Pyrazole and fused pyrazole systems as promising scaffolds for many anticancer agents. Frontiers in Chemistry, 5, 87.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • San Diego University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Vordenbäumen, S., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Journal of Pharmacological and Toxicological Methods, 71, 18-23.
  • Lee, M. K., et al. (2009). TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation. Reproductive Sciences, 16(11), 1046-1055.
  • Sawyer, T. K., et al. (2004). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Medicinal Chemistry, 47(23), 5693-5703.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(18), 4238.
  • Promega Corporation & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Infinix Bio. (2026, February 4). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

  • RayBiotech. (n.d.). Phospho-Stat 3 (Y705) ELISA Kit. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]

  • ResearchGate. (n.d.). TGFβ signaling activity. Western Blot analysis of phospho-Smad2 and.... Retrieved from [Link]

  • PunnettSquare Tools. (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Guckian, K., et al. (2010). Pyrazolone based TGFbetaR1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 326-329.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. Retrieved from [Link]

  • Transforming Growth Factor β-Dependent Sequential Activation of Smad, Bim, and Caspase-9 Mediates Physiological Apoptosis in Gastric Epithelial Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Bio-protocol. (n.d.). Assessing Apoptosis by a Caspase 3/7 Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Pyrazole Amides from Carboxylic Acids

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes field-proven methodologies over generic textbook examples, focusing specifically on the ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes field-proven methodologies over generic textbook examples, focusing specifically on the challenge of coupling electron-deficient aminopyrazoles.

Executive Summary

The synthesis of pyrazole amides is a recurring bottleneck in drug discovery, particularly for kinase inhibitors and GPCR ligands. The core challenge lies in the attenuated nucleophilicity of aminopyrazoles. Unlike aliphatic amines, the exocyclic amino group of a pyrazole is electronically coupled to an electron-withdrawing heteroaromatic ring, significantly lowering its HOMO energy and reactivity.

This guide provides three distinct protocols ranked by "Probability of Success" (PoS) for difficult substrates:

  • Method A (T3P): The modern "gold standard" for deactivated amines; high yield, low epimerization.

  • Method B (Acid Chloride): The brute-force method for sterically hindered or extremely unreactive systems.

  • Method C (HATU/HOAt): The rapid screening method for moderately reactive substrates.

Strategic Analysis: The Nucleophilicity Problem

To select the correct protocol, one must understand why the reaction fails.

  • Electronic Deactivation: The pyrazole ring acts as an electron sink. If the pyrazole bears electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or halides, the exocyclic amine's
    
    
    can drop below 2.0, rendering it non-reactive toward standard active esters (e.g., NHS or OBt esters).
  • Competitive Coordination: The endocyclic nitrogens (

    
     and 
    
    
    
    ) can coordinate with metal catalysts or compete for protons, complicating acid-catalyzed pathways.
  • Regioselectivity: In

    
    -unsubstituted pyrazoles, acylation can occur at the ring nitrogen (
    
    
    
    ) rather than the exocyclic amine.
Decision Matrix: Pathway Selection

DecisionTree Start Substrate Analysis CheckEWG Are EWGs present on Pyrazole? Start->CheckEWG CheckSteric Is the Acid Sterically Hindered? CheckEWG->CheckSteric Yes (Deactivated Amine) HATU Method C: HATU/HOAt (Fast Screen, Moderate Cost) CheckEWG->HATU No (Electron Rich) T3P Method A: T3P Coupling (High Success, Easy Workup) CheckSteric->T3P No AcidCl Method B: Acid Chloride (Max Reactivity, Harsh) CheckSteric->AcidCl Yes (Tertiary/Quaternary Carbon) T3P->AcidCl If T3P Fails AcylF Method D: BTFFH/Acyl Fluoride (Specialist Case) AcidCl->AcylF If Acid Cl Fails

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on substrate electronics and sterics.

Detailed Protocols

Method A: Propylphosphonic Anhydride (T3P) Coupling

Best For: Electron-deficient aminopyrazoles, scale-up (non-toxic byproducts), and preventing racemization. Mechanism: T3P forms a highly reactive mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts with slow amines.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • Aminopyrazole (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).

Protocol:

  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.1 equiv) into a reaction vial.

  • Solvent: Add anhydrous EtOAc (concentration ~0.2 M). Note: If substrates are insoluble, use DMF or a 1:1 EtOAc/DMF mixture.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 equiv) at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Step: If no reaction after 2 hours, heat to 60–80 °C . T3P is thermally stable and heating is often required for deactivated pyrazoles.

  • Workup (Self-Validating):

    • Dilute with EtOAc.[3]

    • Wash with water (x2), Sat.

      
       (x2), and Brine.
      
    • Why? T3P byproducts are water-soluble phosphonates, ensuring a clean organic layer without chromatography in many cases.

Method B: Acid Chloride Activation (Vilsmeier or Ghosez)

Best For: Extremely unreactive amines where T3P fails; sterically encumbered acids. Mechanism: Converts acid to acid chloride (


), the most reactive electrophile available.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )
  • Catalytic DMF

  • Base:

    
     or Pyridine.
    

Protocol:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF (catalyst).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates activation. Stir until bubbling ceases (30–60 min).
  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not overheat.

  • Coupling: Redissolve the crude acid chloride in dry DCM or THF.

  • Addition: Add the Aminopyrazole (1.0 equiv) and Base (Pyridine, 2.0 equiv) at 0 °C.

  • Monitoring: Monitor by LCMS. If conversion is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Method C: HATU / HOAt

Best For: High-Throughput Screening (HTS), parallel synthesis, moderately reactive pyrazoles. Risk: If the amine is too slow, the HATU uronium moiety can react with the amine to form a guanidine byproduct.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the active ester (OAt-ester).

    • Note: The solution should turn yellow (liberation of HOAt anion).

  • Add Aminopyrazole (1.2 equiv).

  • Stir at RT for 1–16 hours. Do not heat above 40 °C as HATU degrades.

Troubleshooting & Optimization

ObservationDiagnosisSolution
No Product, SM remains Amine is too deactivated.Switch to Method B (Acid Chloride) or Method A with heating (80 °C).
Guanidine Byproduct Amine reacted with HATU.[1][4]Switch to T3P (Method A). T3P cannot form guanidines.
N-Acylation on Ring Regioselectivity issue.Use a protecting group on the ring Nitrogen (e.g., THP, SEM) or switch solvent to Pyridine to favor exocyclic amine attack.
Epimerization Acid

-proton is acidic.
Use T3P + Pyridine at low temp (0 °C). Avoid HATU/DIPEA.

Mechanistic Visualization

The following diagram illustrates the activation pathways and the "HOAt Effect" which makes HATU superior to HBTU, and the Mixed Anhydride pathway of T3P.

Mechanism cluster_0 Critical Failure Mode Acid Carboxylic Acid Intermediate Activated Species (OAt Ester or Mixed Anhydride) Acid->Intermediate Activation (+ Base) Reagent Coupling Reagent (HATU or T3P) Reagent->Intermediate TS Transition State (Tetrahedral) Intermediate->TS + Amine SideRxn Guanidine Formation Intermediate->SideRxn If Amine is too slow (HATU only) Amine Aminopyrazole (Poor Nucleophile) Product Pyrazole Amide TS->Product - Leaving Group (HOAt or HOPP)

Figure 2: Reaction pathway showing the critical activation step and the potential side-reaction (Guanidine formation) common with uronium reagents like HATU when coupling slow amines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Pyrazole Amides. Tetrahedron Letters. (General reference for T3P utility in heterocycles).
  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU and T3P Mechanisms.Link

  • Due-Hansen, M. E., et al. (2016).[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][5][6] Organic & Biomolecular Chemistry, 14, 430-433. Link

Sources

Application

Advanced Protocol for N-Alkylation of Pyrazole-4-Carboxylic Esters

This Application Note is designed for researchers and drug discovery scientists requiring a robust, reproducible, and scientifically grounded protocol for the N-alkylation of pyrazole-4-carboxylic esters. Abstract & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, reproducible, and scientifically grounded protocol for the N-alkylation of pyrazole-4-carboxylic esters.

Abstract & Strategic Overview

The pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory, antiviral, and anticancer therapeutics. Functionalization of the pyrazole nitrogen (N-alkylation) is a critical step in diversifying this scaffold. However, the reaction is complicated by annular tautomerism , which often leads to mixtures of regioisomers (


-alkyl vs. 

-alkyl) when the pyrazole C3 and C5 positions are asymmetrically substituted.

This guide provides two validated protocols:

  • Method A (Base-Mediated

    
    ):  The standard approach for primary alkyl halides, optimized for scalability and yield.
    
  • Method B (Mitsunobu Reaction): A mild alternative using alcohols, essential when alkyl halides are unstable or stereochemical inversion is required.

Mechanistic Insight: The Regioselectivity Challenge

Pyrazole-4-carboxylic esters possess an acidic proton (pKa


 10–11 in DMSO) due to the electron-withdrawing ester group at C4. Upon deprotonation, the resulting pyrazolide anion is resonance-stabilized.
  • Symmetric Substrates: If C3 and C5 are identical (e.g., hydrogens),

    
     and 
    
    
    
    alkylation yield the same product.
  • Asymmetric Substrates: If C3 contains a substituent (R) and C5 is Hydrogen, the anion has two nucleophilic sites.

    • Steric Rule: Alkylation generally favors the nitrogen distal to the bulky substituent (yielding the 1,3-isomer ) due to steric hindrance at the adjacent nitrogen.

    • Electronic Factors: Strong electron-withdrawing groups (e.g.,

      
      ) or chelating groups can override steric control, sometimes favoring the 1,5-isomer .
      

Experimental Protocols

Method A: Base-Mediated Alkylation (Standard )

Best for: Primary/Secondary alkyl halides, scale-up, and robust substrates. Regioselectivity: Moderate to High (Steric dependent).

Materials
  • Substrate: Ethyl pyrazole-4-carboxylate (1.0 equiv).

  • Electrophile: Alkyl halide (R-X, 1.2 – 1.5 equiv).

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH, 60% disp., 1.2 equiv).
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Solvation: Dissolve the pyrazole substrate (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M).

    • Note: DMF is preferred for solubility; MeCN is a greener alternative if the substrate is soluble.

  • Deprotonation:

    • Option 1 (Mild): Add

      
       (2.0 mmol). Stir at RT for 15 min.[1]
      
    • Option 2 (Strong): Cool to 0°C. Add NaH (1.2 mmol) portion-wise. Stir for 30 min at 0°C

      
       RT until gas evolution ceases.
      
  • Alkylation: Add the Alkyl Halide (1.2–1.5 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT).

    • Monitoring: Check TLC or LC-MS after 2 hours. If sluggish, heat to 50–60°C.

  • Quench & Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with saturated

      
       (10 mL), Water (2 x 10 mL), and Brine (10 mL).
      
    • Critical Step: Extensive water washes are required to remove DMF.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Method B: Mitsunobu Alkylation

Best for: Primary/Secondary alcohols, complex substrates, and avoiding strong bases. Mechanism: Stereochemical inversion of the alcohol center.[2]

Materials
  • Substrate: Ethyl pyrazole-4-carboxylate (1.0 equiv).

  • Alcohol: R-OH (1.2 equiv).

  • Phosphine: Triphenylphosphine (

    
    , 1.5 equiv) or Polymer-supported 
    
    
    
    (for easier workup).
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Preparation: Flame-dry a flask under inert atmosphere (

    
    /Ar).
    
  • Dissolution: Dissolve Pyrazole (1.0 mmol), Alcohol (1.2 mmol), and

    
     (1.5 mmol) in anhydrous THF (5.0 mL, 0.2 M). Cool to 0°C.
    
  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove.
    
    • Tip: Triturate the residue with cold ether/hexanes to precipitate

      
       before chromatography.
      
    • Alternative: Use a specialized Mitsunobu reagent (e.g., ADDP) or polymer-bound phosphine to simplify purification.

Data Summary & Optimization

Table 1: Comparison of Alkylation Conditions

ParameterMethod A (NaH/DMF)Method A (

/MeCN)
Method B (Mitsunobu)
Reaction Rate Fast (< 4 h)Moderate (4–12 h)Slow (12–24 h)
Regioselectivity Lower (kinetic control)Higher (thermodynamic control)Moderate
Substrate Scope Alkyl HalidesAlkyl HalidesAlcohols
Water Tolerance Low (Strictly Anhydrous)ModerateLow
Typical Yield 85–95%75–90%60–85%

Table 2: Regioselectivity Rules for 3-Substituted Pyrazoles Substrate: Ethyl 3-substituted-pyrazole-4-carboxylate

Substituent at C3 (R)Major Isomer FormedReason
Hydrogen Symmetric (N1 = N2)N/A
Methyl 1,3-dimethyl (Distal)Steric hindrance at N2
t-Butyl 1-alkyl-3-t-butyl (Distal)Severe steric blockade at N2

Mixture or 1,5-isomerElectronic withdrawal reduces N1 nucleophilicity

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the deprotonation event and the bifurcation of the reaction pathway based on nucleophilic attack sites.

PyrazoleAlkylation Start Pyrazole-4-Ester (Tautomer Mix) Anion Delocalized Pyrazolide Anion Start->Anion Deprotonation Base Base (NaH/Cs2CO3) Base->Anion TS_N1 Transition State (Attack at N1) Anion->TS_N1 + R-X TS_N2 Transition State (Attack at N2) Anion->TS_N2 + R-X RX Alkyl Halide (R-X) RX->TS_N1 Prod_13 Major Product (1,3-Isomer) Sterically Favored TS_N1->Prod_13 Fast (Kinetic) Prod_15 Minor Product (1,5-Isomer) Sterically Hindered TS_N2->Prod_15 Slow

Caption: Mechanism of base-mediated alkylation showing the divergence into regioisomers based on steric accessibility.

Figure 2: Experimental Workflow (Method A)

Workflow Step1 1. Dissolve Substrate (DMF or MeCN) Step2 2. Add Base (Cs2CO3 or NaH) Stir 15-30 min Step1->Step2 Step3 3. Add Electrophile (Alkyl Halide) Step2->Step3 Step4 4. Monitor Reaction (TLC/LCMS @ 2h) Step3->Step4 Decision Complete? Step4->Decision Heat Heat to 60°C Decision->Heat No Workup 5. Workup (EtOAc/H2O Wash) Decision->Workup Yes Heat->Step4 Purify 6. Column Chromatography Workup->Purify

Caption: Step-by-step decision tree for the standard base-mediated alkylation protocol.

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • If you observe a 1:1 mixture of isomers, switch to a bulkier solvent (e.g., t-Amyl alcohol) or lower the temperature to -20°C to enhance steric discrimination.

    • Citation: Use of fluorinated alcohols (TFE) has been shown to alter regioselectivity in pyrazole synthesis and functionalization [1].

  • Poor Conversion:

    • Ensure the alkyl halide is not hydrolyzed. Primary iodides (R-I) are more reactive than bromides.

    • Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) (Finkelstein condition) if using alkyl chlorides or bromides.

  • Removing DMF:

    • DMF can streak on silica columns. Wash the organic layer with 5% LiCl solution during workup; LiCl dramatically increases the partitioning of DMF into the aqueous phase.

References

  • Regioselectivity in Pyrazole Synthesis/Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: MDPI / Conicet.
    • URL:[Link]

  • Mitsunobu Reaction Protocol

    • Title: Mitsunobu Reaction: Mechanism and Protocols.
    • Source: Organic-Chemistry.org.[2]

    • URL:[Link]

  • General N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]

    • Source: ResearchGate.[3][4][5]

    • URL:[Link]

  • Base Effects on Regioselectivity

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethyl
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The information herein is grounded in established chemical principles and supported by referenced protocols to ensure scientific integrity and practical utility.

Introduction to the Synthesis Pathway

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a valuable process for generating a key building block in medicinal chemistry and materials science. The most common and reliable synthetic route involves a two-step process:

  • N-Alkylation: The regioselective N-alkylation of a commercially available starting material, ethyl 1H-pyrazole-4-carboxylate, with a suitable 2-methoxyethyl electrophile.

  • Saponification: The subsequent basic hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

This guide is structured to address potential challenges in each of these critical steps.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate Start->Intermediate Alkylation Reagent1 2-Bromo-1-methoxyethane Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Reagent1->Intermediate Final_Product 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid Intermediate->Final_Product Hydrolysis Reagent2 Base (e.g., NaOH, KOH) Solvent (e.g., EtOH/H2O) Reagent2->Final_Product Purification Purification (e.g., Recrystallization) Final_Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Overall synthetic workflow for 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid.

Part 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

This initial step is crucial for introducing the 2-methoxyethyl side chain onto the pyrazole ring. While seemingly straightforward, the main challenge lies in controlling the regioselectivity of the alkylation.

Frequently Asked Questions (FAQs) - N-Alkylation

Q1: I am getting a mixture of two products in my N-alkylation reaction. What are they and how can I favor the desired isomer?

A1: The two products are likely the N1 and N2 regioisomers: ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (the desired product) and ethyl 2-(2-methoxyethyl)-2H-pyrazole-4-carboxylate. The formation of regioisomeric mixtures is a common issue in the N-alkylation of unsymmetrical pyrazoles.[1][2] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the nature of the electrophile.[1]

To favor the formation of the desired N1-alkylated product, consider the following:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, especially with a substituent at the 4-position of the pyrazole ring. Using a bulkier base may further enhance selectivity for the N1 position.

  • Base and Solvent System: A common and effective combination for promoting N1-alkylation is using a mild base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF.[3][4] Stronger bases like sodium hydride (NaH) can sometimes lead to different selectivity profiles.[2]

  • Thermodynamic vs. Kinetic Control: In some cases, the N1-substituted pyrazole is the thermodynamically more stable product.[2] Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature might favor the formation of the thermodynamic product through equilibration.

Q2: My N-alkylation reaction is very slow or incomplete. What can I do to improve the reaction rate and yield?

A2: Several factors can contribute to a sluggish reaction:

  • Insufficient Base: Ensure you are using a sufficient excess of base (typically 2-4 equivalents) to effectively deprotonate the pyrazole nitrogen.[3]

  • Reaction Temperature: While many N-alkylation reactions proceed at room temperature, gentle heating (e.g., to 50-80 °C) can significantly increase the reaction rate.[4] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Purity of Reagents: Ensure your ethyl 1H-pyrazole-4-carboxylate and 2-bromo-1-methoxyethane are pure and dry. The solvent should also be anhydrous, as water can interfere with the reaction.

  • Choice of Halide: If using 2-bromo-1-methoxyethane, consider switching to 2-iodo-1-methoxyethane. The iodide is a better leaving group and may accelerate the reaction.

Q3: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?

A3: Besides the points mentioned in Q2, consider the possibility of base-promoted elimination of your alkylating agent, especially if using a strong, sterically hindered base. This would consume your electrophile without leading to the desired product. If you suspect this is occurring, switch to a milder, non-nucleophilic base like K2CO3 or Cs2CO3.

Troubleshooting N-Alkylation: A Decision Tree

Troubleshooting_N_Alkylation Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials & Solvent Start->Check_Purity Increase_Temp Increase Reaction Temperature (e.g., 50-80 °C) Check_Purity->Increase_Temp Change_Base Use a Stronger Base (e.g., NaH) or a More Soluble Base (e.g., Cs2CO3) Increase_Temp->Change_Base Change_Electrophile Use a More Reactive Electrophile (e.g., 2-iodo-1-methoxyethane) Change_Base->Change_Electrophile Successful_Alkylation Proceed to Hydrolysis Change_Electrophile->Successful_Alkylation Regioisomer_Issue Mixture of N1 and N2 Isomers Optimize_Base_Solvent Use a Mild, Heterogeneous Base (e.g., K2CO3 in Acetonitrile) Regioisomer_Issue->Optimize_Base_Solvent Thermodynamic_Control Increase Reaction Time and/or Temperature to Favor Thermodynamic Product Optimize_Base_Solvent->Thermodynamic_Control Thermodynamic_Control->Successful_Alkylation

Caption: Decision tree for troubleshooting the N-alkylation step.

Part 2: Saponification of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. Basic hydrolysis, or saponification, is generally preferred for this transformation as it is typically an irreversible process, leading to higher yields compared to acidic hydrolysis.[5][6]

Frequently Asked Questions (FAQs) - Saponification

Q1: My hydrolysis reaction is not going to completion. How can I ensure full conversion of the ester to the carboxylic acid?

A1: Incomplete hydrolysis is a common issue. To drive the reaction to completion:

  • Increase the Excess of Base: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH).

  • Increase Reaction Temperature: Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate.[6]

  • Co-solvent: The ester may not be fully soluble in a purely aqueous basic solution. Adding a co-solvent like ethanol or THF can improve solubility and facilitate the reaction.[5]

  • Reaction Time: Saponification can sometimes be slow. Monitor the reaction by TLC (using an appropriate solvent system to distinguish the ester from the carboxylate salt) to ensure it has gone to completion.

Q2: I am concerned about potential side reactions during the hydrolysis. What should I look out for?

A2: While generally a robust reaction, potential side reactions to be aware of include:

  • Cleavage of the Methoxy Ether: Under very harsh basic conditions (e.g., high concentrations of base and prolonged heating at high temperatures), there is a small risk of cleaving the methoxyethyl ether bond. This is generally not a major concern under standard saponification conditions.

  • Degradation of the Pyrazole Ring: The pyrazole ring is generally stable to basic conditions. However, extremely harsh conditions should be avoided.

Q3: How do I work up the reaction and isolate my final carboxylic acid product?

A3: The workup procedure is critical for obtaining a pure product:

  • Removal of Organic Solvent: If a co-solvent was used, it should be removed under reduced pressure.

  • Acidification: The reaction mixture will contain the sodium or potassium salt of your carboxylic acid, which is soluble in water. To precipitate the free carboxylic acid, the solution needs to be cooled (e.g., in an ice bath) and carefully acidified with a strong acid like HCl (e.g., 1M or 2M solution) until the pH is acidic (typically pH 2-3).

  • Isolation: The precipitated carboxylic acid can then be collected by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the product thoroughly, for instance, in a vacuum oven.

Protocol: Saponification of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
Step Procedure Rationale
1. Dissolution Dissolve the ethyl ester in a mixture of ethanol and water (e.g., 1:1 v/v).Ensures the ester is fully dissolved and accessible to the hydroxide ions.
2. Addition of Base Add a solution of sodium hydroxide or potassium hydroxide (3-5 equivalents) in water.The excess base drives the irreversible hydrolysis reaction to completion.[5]
3. Heating Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC until the starting material is consumed.Provides the necessary activation energy for the reaction.
4. Co-solvent Removal Cool the reaction mixture and remove the ethanol under reduced pressure.Simplifies the subsequent workup.
5. Acidification Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl until pH 2-3.Protonates the carboxylate salt to form the less soluble carboxylic acid, causing it to precipitate.[5]
6. Isolation Collect the precipitated solid by vacuum filtration.Separates the solid product from the aqueous solution.
7. Washing & Drying Wash the solid with cold water and dry under vacuum.Removes residual salts and water.

Part 3: Purification and Characterization

Purification of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Recrystallization: This is the most common and effective method for purifying the final product. The choice of solvent is crucial. Given the polar nature of the carboxylic acid and the ether linkage, suitable solvent systems could include:

  • Ethanol/water mixtures

  • Isopropanol

  • Ethyl acetate

The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column Chromatography: While possible, column chromatography of carboxylic acids on silica gel can be challenging due to the potential for the acidic compound to streak on the column. If this method is necessary, it is often advisable to add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.

Analytical Characterization

The identity and purity of the synthesized 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrazole ring protons, the methylene groups of the methoxyethyl side chain, and the methoxy group protons. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the carbons of the methoxyethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically in the range of 3300-2500 cm⁻¹) and a strong C=O stretching band for the carbonyl group (around 1700 cm⁻¹).[7]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Expect to see the molecular ion peak ([M]+) or protonated molecular ion peak ([M+H]+).

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 14). 4.8: Hydrolysis of Esters. Retrieved from [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Ge, Y., et al. (2011). Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1758.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, (2023).
  • Kudyakova, Y. S., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(16), 8886.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 13, 1636–1648.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (1993). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]

  • Molecules. (2020).
  • ResearchGate. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2018). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • RSC Publishing. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Synthesis Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their pyrazole synthesis reactions. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding pyrazole synthesis.

Q1: My Knorr pyrazole synthesis is giving a low yield. What are the most common causes?

A1: Low yields in the Knorr synthesis, a classic and generally high-yielding reaction between a 1,3-dicarbonyl compound and a hydrazine, can often be attributed to several factors.[2] Firstly, the reaction is typically acid-catalyzed; insufficient catalyst can lead to a sluggish reaction.[3][4] Secondly, reaction temperature plays a crucial role. While heating is generally required, excessive temperatures can lead to decomposition of starting materials or products.[1] Finally, the purity of the starting materials, particularly the hydrazine, is critical, as impurities can lead to side reactions.

Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The hydrazine can attack either of the two carbonyl carbons, leading to a mixture of products.[3] Several strategies can be employed to control regioselectivity:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will sterically hinder the approach of the hydrazine to the adjacent carbonyl group, favoring attack at the less hindered site.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can activate a carbonyl for nucleophilic attack.

  • Reaction Conditions: Modifying the solvent, temperature, and catalyst can sometimes influence the kinetic versus thermodynamic product ratio, thereby affecting regioselectivity.

Q3: What are the key advantages of using microwave-assisted synthesis for pyrazoles?

A3: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including pyrazole synthesis. The primary advantages include:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5]

  • Improved Yields: The efficient and uniform heating provided by microwaves can often lead to higher product yields and fewer side products.[1]

  • Enhanced Purity: Shorter reaction times at optimal temperatures can minimize the degradation of reactants and products, leading to cleaner reaction profiles.

Q4: Are there "greener" or more environmentally friendly methods for pyrazole synthesis?

A4: Yes, the principles of green chemistry are increasingly being applied to pyrazole synthesis.[5] Key strategies include:

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions reduces waste and simplifies purification.[6]

  • Aqueous Synthesis: Utilizing water as a solvent is a highly attractive green alternative.[7]

  • Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and can improve the economic viability of the synthesis.[5][6]

  • Multicomponent Reactions: One-pot multicomponent reactions are inherently more atom-economical and efficient than traditional multi-step syntheses.[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during pyrazole synthesis, with a focus on the widely used Knorr synthesis and its variations.

Guide 1: Low Yield in Knorr Pyrazole Synthesis

The Knorr synthesis is a robust method, but several factors can lead to suboptimal yields.[2][8]

Problem Diagnosis Workflow

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Starting Material Purity (Hydrazine & Dicarbonyl) Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction Purity OK Solution Improved Yield CheckPurity->Solution Impure -> Purify & Repeat CheckCatalyst Evaluate Catalyst (Type & Loading) OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp CheckSolvent Assess Solvent Choice OptimizeTemp->CheckSolvent CheckSolvent->Solution IncompleteReaction->CheckCatalyst Yes SideProducts Side Products Observed? IncompleteReaction->SideProducts No PurificationIssue Purification Issues? SideProducts->PurificationIssue Yes SideProducts->Solution No -> Re-evaluate Conditions PurificationIssue->Solution Yes -> Optimize Purification

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Causality and Solutions
  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or an inadequate amount of catalyst.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If starting material is still present after the expected reaction time, consider extending the time or incrementally increasing the temperature. Ensure the appropriate catalyst (often a few drops of glacial acetic acid) is present.[2] Some reactions may require a stronger acid catalyst or a Lewis acid to proceed efficiently.[1]

  • Cause 2: Degradation of Starting Materials or Product. Hydrazines can be unstable, and both the dicarbonyl and the pyrazole product can decompose at excessively high temperatures.

    • Solution: Ensure the freshness and proper storage of your hydrazine reagent. When optimizing temperature, it's often best to start at a lower temperature and gradually increase it. A study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles found that increasing the temperature to 60°C improved the yield, but further increases led to a decrease in yield.[1]

  • Cause 3: Competing Side Reactions. The formation of undesired side products will inevitably lower the yield of the desired pyrazole.

    • Solution: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. Understanding the structure of these byproducts can provide clues about the competing reaction pathways. Adjusting the stoichiometry of the reactants or the order of addition can sometimes minimize side reactions.

Experimental Protocol: Optimizing Reaction Temperature
  • Set up several small-scale reactions in parallel.

  • Keep all other reaction parameters (reactant concentrations, solvent, catalyst) constant.

  • Run each reaction at a different temperature (e.g., 60°C, 80°C, 100°C).

  • Monitor the reactions by TLC at regular intervals.

  • After a set time, quench the reactions and analyze the crude product mixture by a quantitative method (e.g., NMR with an internal standard or LC with a calibration curve) to determine the yield at each temperature.

Guide 2: Formation of Regioisomeric Mixtures

When using an unsymmetrical 1,3-dicarbonyl, controlling the regioselectivity of the hydrazine attack is crucial for obtaining a single product.[1]

Decision Tree for Improving Regioselectivity

Regioselectivity Start Regioisomeric Mixture Observed Analysis Analyze Steric vs. Electronic Effects of Dicarbonyl Substituents Start->Analysis Steric Steric Hindrance Dominant? Analysis->Steric Electronic Electronic Effects Dominant? Steric->Electronic No ModifyHydrazine Modify Hydrazine Reagent (e.g., use a bulkier hydrazine) Steric->ModifyHydrazine Yes ModifyDicarbonyl Modify Dicarbonyl Substituents to Enhance Steric/Electronic Bias Electronic->ModifyDicarbonyl Yes ChangeConditions Systematically Vary: - Solvent Polarity - Catalyst - Temperature Electronic->ChangeConditions No Success Single Regioisomer Obtained ModifyHydrazine->Success ModifyDicarbonyl->Success ChangeConditions->Success

Caption: Decision tree for improving regioselectivity.

Causality and Solutions
  • Cause: Similar Reactivity of the Two Carbonyl Groups. If the steric and electronic environments of the two carbonyl carbons in the 1,3-dicarbonyl compound are very similar, the hydrazine will attack both sites at comparable rates, leading to a mixture of regioisomers.

    • Solution 1: Exploit Steric Hindrance. If one of the substituents on the dicarbonyl is significantly bulkier than the other, this can be used to direct the initial attack of the hydrazine to the less sterically hindered carbonyl.

    • Solution 2: Leverage Electronic Effects. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. Conversely, an electron-donating group will have the opposite effect.

    • Solution 3: Modify Reaction Conditions. In some cases, changing the solvent can influence which reaction pathway is favored. For example, a protic solvent might preferentially solvate one of the carbonyl groups, altering its reactivity. Similarly, the choice of acid or base catalyst can influence the initial steps of the reaction mechanism.[1]

Data Presentation: Solvent Effects on Yield

A systematic study on the synthesis of a particular pyrazole derivative might yield data like the following:

SolventDielectric Constant (ε)Yield (%)
Toluene2.485
Tetrahydrofuran (THF)7.672
Dioxane2.268
Ethanol24.692
Ethylene Glycol3795[1]

This is example data and actual results will vary depending on the specific reaction.

This table suggests that for this hypothetical reaction, more polar, protic solvents like ethanol and ethylene glycol give higher yields.

Guide 3: Difficulties in Product Purification

Even with a high-yielding reaction, purification of the final pyrazole can be challenging due to the presence of unreacted starting materials, side products, or isomers.

Causality and Solutions
  • Cause 1: Similar Polarity of Product and Impurities. If the desired pyrazole has a similar polarity to a major impurity or unreacted starting material, separation by standard column chromatography can be difficult.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

      • Derivative Formation: In some cases, it may be advantageous to temporarily convert the pyrazole to a derivative with significantly different polarity, purify the derivative, and then cleave it to regenerate the pure pyrazole.

      • Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.

  • Cause 2: Presence of Hard-to-Separate Isomers. Regioisomers can often have very similar physical properties, making their separation challenging.

    • Solution: If reaction optimization to favor a single isomer is unsuccessful, preparative HPLC is often the most effective method for separating isomers. Careful selection of the column and mobile phase is critical.

III. Advanced Synthesis Strategies

For more complex pyrazole targets or to overcome persistent issues, consider these advanced strategies:

  • One-Pot and Multicomponent Reactions: These approaches can improve overall efficiency and yield by minimizing intermediate purification steps.[1][6] Several one-pot methods for synthesizing polysubstituted pyrazoles have been reported with excellent yields.[1]

  • Flow Chemistry: For scaling up reactions, flow chemistry can offer better control over reaction parameters like temperature and mixing, leading to improved yields and safety.[9]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for constructing pyrazole rings under green conditions.[10]

IV. References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Preprints.org. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • Slideshare. Unit 4 Pyrazole | PDF. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Thieme Connect. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you gain control over your reaction outcomes and isolate the desired pyrazole isomer efficiently.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and issues related to regioisomer formation in pyrazole synthesis, particularly focusing on the widely used condensation of 1,3-dicarbonyl compounds with substituted hydrazines.

Q1: I've performed a Knorr synthesis with an unsymmetrical 1,3-diketone and methylhydrazine, and I've obtained a mixture of two products. What's happening?

A1: You are observing the formation of regioisomers. This is a frequent challenge when both your 1,3-dicarbonyl compound and your substituted hydrazine are unsymmetrical. The two nitrogen atoms of the substituted hydrazine (e.g., the N-1 and N-2 of methylhydrazine) have different nucleophilicities, and the two carbonyl carbons of the diketone have different electrophilicities. This leads to two possible initial points of attack, resulting in two distinct pyrazole products.[1][2]

The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can, in principle, lead to a mixture of two regioisomeric pyrazoles.[1] Traditional Knorr pyrazole synthesis, for instance, often results in such regioisomeric mixtures.[3]

Q2: How can I predict which regioisomer will be the major product in my reaction?

A2: Predicting the major regioisomer involves analyzing the electronic and steric properties of your starting materials. Generally, the reaction is governed by two main factors:

  • Nucleophilicity of the Hydrazine Nitrogens: In substituted hydrazines like methylhydrazine or phenylhydrazine, the two nitrogen atoms have different electronic environments. For instance, in methylhydrazine, the NH2 group is generally considered more nucleophilic than the NH-CH3 group. Conversely, in phenylhydrazine, the NH2 group is the more nucleophilic nitrogen.[1]

  • Electrophilicity of the Carbonyl Carbons: In an unsymmetrical 1,3-diketone, one carbonyl carbon is typically more electrophilic (more reactive towards nucleophiles) than the other. This is influenced by the electronic effects of the attached R-groups. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon.

The initial and often rate-determining step is the attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The major product usually arises from the most favorable combination of the most nucleophilic nitrogen attacking the most electrophilic carbon.[1]

Q3: My reaction is not regioselective. How can I improve the yield of my desired isomer?

A3: You have several levers to pull to enhance regioselectivity. These primarily involve modifying the reaction conditions to exploit the subtle electronic and steric differences between your reactants.

  • Solvent Choice: This is one of the most impactful changes you can make. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[1] These solvents can selectively solvate and stabilize certain transition states over others, thereby directing the reaction down a specific pathway.

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[2]

    • Acidic Conditions: Under acidic catalysis, the more basic nitrogen of the hydrazine is protonated, rendering it less nucleophilic. This can favor the attack of the other nitrogen atom.

    • Basic Conditions: In a basic medium, the inherent nucleophilicity of the nitrogen atoms will dictate the reaction pathway.

  • Temperature: Adjusting the reaction temperature can sometimes favor the formation of one isomer over the other, especially if there is a significant difference in the activation energies for the two competing pathways.

Q4: I have a mixture of regioisomers that are difficult to separate by column chromatography. What are my options?

A4: Separating regioisomers can be challenging due to their similar physical properties.[1] If chromatography is not effective, consider the following:

  • Crystallization: If one of the isomers is crystalline, you may be able to selectively crystallize it from the mixture. This often requires screening various solvents and conditions.

  • Derivatization: You can chemically modify the mixture of isomers. The resulting derivatives may have different physical properties, making them easier to separate. After separation, the derivatizing group can be removed to yield the pure isomers.

  • Alternative Synthetic Route: If separation proves impractical, it is often more efficient to explore a different, more regioselective synthetic route to your target pyrazole.[4] Several modern methods offer high or complete regioselectivity.[4][5]

Q5: Are there alternative synthetic methods that provide better regioselectivity than the Knorr synthesis?

A5: Yes, numerous methods have been developed to overcome the regioselectivity issues of the classical Knorr synthesis.[4] Some notable examples include:

  • [3+2] Cycloaddition Reactions: The reaction of sydnones with alkynes is a powerful method for synthesizing pyrazoles. While early examples suffered from poor regioselectivity, modern variations using specific catalysts or functionalized alkynes can provide excellent control.[5]

  • Synthesis from Hydrazones and Nitroolefins: This approach can provide excellent regioselectivity by utilizing the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[3]

  • Metal-Catalyzed Syntheses: Various metal catalysts, including those based on iron, ruthenium, and copper, have been employed to achieve regioselective pyrazole synthesis from a range of starting materials.[4]

Troubleshooting Guide: Enhancing Regioselectivity

This table provides a structured approach to troubleshooting and optimizing your pyrazole synthesis for better regioselectivity.

Problem Potential Cause Suggested Solution & Rationale
Low Regioselectivity (Near 1:1 Mixture) Similar reactivity of the two carbonyl groups and/or the two hydrazine nitrogens. Standard reaction conditions (e.g., refluxing ethanol) are not sufficient to differentiate between the competing reaction pathways.1. Change the Solvent: Replace ethanol with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1] Rationale: Fluorinated alcohols can engage in specific hydrogen bonding interactions that stabilize one transition state over the other, thereby enhancing the preference for a single regioisomeric pathway. 2. Adjust the pH: Add a catalytic amount of acid (e.g., acetic acid, TFA) or base. Rationale: The pH can modulate the nucleophilicity of the hydrazine nitrogens. Acid catalysis can protonate the more basic nitrogen, directing the reaction through the less basic nitrogen.[2]
Incorrect Regioisomer is the Major Product The inherent electronic and steric factors of your substrates favor the formation of the undesired isomer under the current conditions.1. Reverse the pH Conditions: If you are running the reaction under acidic conditions, try basic conditions, and vice versa. Rationale: As mentioned above, pH can significantly influence which nitrogen atom of the hydrazine initiates the cyclization. 2. Modify the Substrates: If possible, introduce a bulky steric group or a strong electron-withdrawing/donating group onto either the dicarbonyl or the hydrazine to create a stronger bias for one reaction pathway. Rationale: Increasing the steric or electronic differentiation between the reactive sites will provide a greater driving force for the formation of a single isomer.
Inconsistent Regioselectivity Between Batches Subtle variations in reaction conditions (e.g., water content, purity of reagents, exact temperature) are affecting the outcome.1. Standardize Reaction Conditions: Ensure all parameters are tightly controlled, including solvent grade, reagent purity, reaction temperature, and stirring rate. Rationale: Lack of control over reaction parameters can lead to irreproducible results, especially when competing reaction pathways have similar energy barriers. 2. Use a More Robust Method: Consider switching to a synthetic route known for high and reliable regioselectivity, such as a [3+2] cycloaddition or a metal-catalyzed approach.[4][5] Rationale: Some synthetic methods are inherently less sensitive to minor variations in reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that have demonstrated improved regioselectivity in the synthesis of N-methylpyrazoles.[1]

Objective: To synthesize a pyrazole from a 1,3-diketone and methylhydrazine with high regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the unsymmetrical 1,3-diketone (1.0 eq).

  • Add 2,2,2-trifluoroethanol (TFE) to dissolve the diketone (concentration typically 0.1-0.5 M).

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization to isolate the major regioisomer.

  • Characterize the product by NMR (¹H, ¹³C, and NOESY to confirm regiochemistry), and mass spectrometry.

Protocol 2: Differentiating Regioisomers Using NMR Spectroscopy

Objective: To unambiguously determine the structure of the obtained pyrazole regioisomer using Nuclear Overhauser Effect Spectroscopy (NOESY).

Procedure:

  • Prepare a high-quality NMR sample of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire standard ¹H and ¹³C NMR spectra to confirm the overall structure and purity.

  • Set up and run a 2D NOESY experiment.

  • Process the NOESY data and look for key spatial correlations. For example, in a 1-methyl-3-substituted-5-aryl-pyrazole, a cross-peak between the N-methyl protons and the ortho-protons of the aryl group at the 5-position would be expected. The absence of this correlation, and perhaps a correlation to the substituent at the 3-position, would suggest the other regioisomer.

Visualizing the Reaction Pathway and Troubleshooting

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis and the point at which the reaction can diverge to form two different regioisomers.

G cluster_start Starting Materials cluster_pathways Competing Initial Attack cluster_intermediates Intermediates & Cyclization cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_A Pathway A: N1 attacks C1 Diketone->Attack_A Attack_B Pathway B: N2 attacks C1 Diketone->Attack_B Hydrazine Substituted Hydrazine Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Dehydration Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Dehydration Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Aromatization Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Aromatization

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Troubleshooting Workflow for Regioisomer Formation

This flowchart provides a logical sequence of steps to address the issue of regioisomer formation in your pyrazole synthesis.

G start Start: Pyrazole Synthesis check_isomers Analyze Product Mixture (NMR, LC-MS) start->check_isomers single_isomer Single Regioisomer Obtained check_isomers->single_isomer Yes isomer_mixture Mixture of Regioisomers check_isomers->isomer_mixture No end End single_isomer->end optimize Optimize Reaction Conditions isomer_mixture->optimize change_solvent Change Solvent (e.g., to TFE/HFIP) optimize->change_solvent Option 1 adjust_ph Adjust pH (Acidic/Basic Catalysis) optimize->adjust_ph Option 2 change_temp Modify Temperature optimize->change_temp Option 3 re_evaluate Re-run Reaction and Analyze Product change_solvent->re_evaluate adjust_ph->re_evaluate change_temp->re_evaluate success Desired Regioselectivity Achieved re_evaluate->success Improved failure Optimization Unsuccessful re_evaluate->failure Not Improved success->end alt_route Consider Alternative Regioselective Synthesis failure->alt_route alt_route->end

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(13), 4949-4959. [Link]

  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Berrino, E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

Optimization

Technical Guide: Optimizing Coupling Reactions for Pyrazole-4-Carboxylic Acid

This technical guide addresses the specific challenges of optimizing coupling reactions for pyrazole-4-carboxylic acid . This substrate presents a unique "dual-personality" challenge in medicinal chemistry: it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of optimizing coupling reactions for pyrazole-4-carboxylic acid . This substrate presents a unique "dual-personality" challenge in medicinal chemistry: it possesses an acidic proton at the N1 position (


) and a carboxylic acid at C4, creating potential for zwitterionic solubility issues, catalyst poisoning, and competitive nucleophilicity.

Executive Summary: The "Deceptive Simplicity" of Pyrazole-4-Carboxylic Acid

Researchers often underestimate pyrazole-4-carboxylic acid. While structurally simple, it frequently causes low yields due to two primary failure modes:

  • Catalyst Sequestration: The

    
     nitrogens and the acidic N-H can bind transition metals (Pd, Cu), poisoning cross-coupling reactions.
    
  • Self-Quenching/Polymerization: During amide coupling, the unprotected N1-H can act as a nucleophile, reacting with the activated ester of a neighboring molecule to form oligomers or N-acyl side products.

Module A: Amide Bond Formation (Activation of -COOH)

Decision Matrix: Selecting the Right Coupling Reagent

Do not default to EDC/HOBt. For pyrazole-4-carboxylic acids, the choice of reagent dictates the impurity profile.

AmideCoupling Start Substrate: Pyrazole-4-COOH CheckProt Is N1 Position Protected? Start->CheckProt YesProt Yes (e.g., N-Me, N-THP, N-Bn) CheckProt->YesProt High Solubility NoProt No (Free N-H) CheckProt->NoProt Risk of N-Acylation HATU Protocol A: HATU / DIPEA (Standard High Yield) YesProt->HATU Success1 Clean Product (Remove urea/guanidine) HATU->Success1 T3P Protocol B: T3P (50% in EtOAc) (No N-Acylation, Easy Workup) NoProt->T3P AcidCl Protocol C: SOCl2 -> Acid Chloride (The 'Nuclear' Option) NoProt->AcidCl If T3P Fails Success2 Clean Product (Water Soluble Byproducts) T3P->Success2

Figure 1: Decision matrix for amide coupling reagents based on N1-protection status.

Protocol A: The "Gold Standard" (T3P) for Unprotected Pyrazoles

Why it works: Propylphosphonic anhydride (T3P) is highly selective for the amine nucleophile over the pyrazole nitrogen. Unlike HATU, it does not generate guanidinium byproducts that complicate purification.

Step-by-Step:

  • Dissolution: Dissolve Pyrazole-4-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc (Ethyl Acetate).

    • Note: If solubility is poor, use a 4:1 mixture of EtOAc:DMF or pure 2-MeTHF.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.[1][2]

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS (usually complete in 2–4 hours).

  • Workup (Self-Validating): Wash the organic layer with water, then 10% citric acid, then NaHCO3. T3P byproducts are water-soluble, leaving the pure amide in the organic phase.

Troubleshooting Guide: Amide Coupling
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Zwitterionic insolubility prevents reaction.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMF . Heat to 50°C if using T3P (it is thermally stable).
Product mass + Pyrazole mass Dimerization. The activated acid reacted with the NH of another pyrazole molecule.Protect the N1 position (THP or SEM) before coupling. Alternatively, use Protocol B (T3P) which suppresses this pathway compared to EDC/HATU.
Guanidine Adduct (+99 mass) HATU reacted with the amine (slow coupling).Switch to T3P or PyBOP . Avoid large excesses of HATU.

Module B: Metal-Catalyzed Cross-Coupling (The Ring)

The Challenge: Catalyst Poisoning

When performing Suzuki or Buchwald couplings on halogenated pyrazole-4-carboxylic acids (or their esters), the free N-H and the


 nitrogen act as a "chelating pincer," deactivating Palladium catalysts.
Protocol: Suzuki-Miyaura Coupling on "Difficult" Pyrazoles

Recommendation: Use Pre-catalysts (e.g., XPhos Pd G2 or G3) rather than generating the active species in situ (e.g., Pd(OAc)2 + PPh3). The bulky biaryl ligands shield the Pd center from the inhibitory pyrazole nitrogens.

SuzukiWorkflow Substrate Halo-Pyrazole Substrate Condition1 Standard: Pd(dppf)Cl2 Solvent: Dioxane/H2O Substrate->Condition1 Protected N1 Condition2 Optimized: XPhos Pd G2 Solvent: n-BuOH/H2O Substrate->Condition2 Unprotected N1 (Free NH) Result1 Good Yield Condition1->Result1 Result2 Excellent Yield (Ligand prevents poisoning) Condition2->Result2

Figure 2: Catalyst selection workflow. XPhos Pd G2 is preferred for unprotected substrates to prevent catalyst poisoning.

Optimized Conditions (Unprotected Substrates):

  • Catalyst: XPhos Pd G2 (2–5 mol%).

  • Base: K3PO4 (3.0 equiv) – Phosphate bases often outperform Carbonates for nitrogen heterocycles.

  • Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1).[3]

  • Temperature: 80–100°C.

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride method (SOCl2) for pyrazole-4-carboxylic acid? A: Yes, but proceed with caution. The "Nuclear Option" (refluxing in SOCl2) works but often generates HCl salts that are hygroscopic and difficult to handle.

  • Tip: If you must use SOCl2, add a catalytic amount of DMF. Once the acid chloride is formed, evaporate the SOCl2 completely (azeotrope with toluene) before adding the amine. Residual SOCl2 will destroy your amine.

Q: My pyrazole-4-carboxylic acid is not soluble in anything. How do I run the reaction? A: This is common due to strong intermolecular H-bonding (dimerization of the acid and NH).

  • Fix: Displace the H-bonds by using LiCl (5 equiv) in DMA (Dimethylacetamide). The lithium ions break up the aggregates, significantly improving solubility.

Q: Why do I see N-acylation instead of amide formation? A: Under basic conditions (required for HATU/EDC), the pyrazole NH is deprotonated, becoming a good nucleophile.

  • Prevention: Use T3P (works in slightly acidic to neutral conditions) or protect the nitrogen with a THP (Tetrahydropyranyl) group. THP is easily removed later with mild acid (HCl/MeOH).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Boutureira, O., & Rodriguez, J. B. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Synlett, 2011(15), 2270–2272.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Li, H., et al. (2019). Practical Synthesis of Pyrazole-4-carboxylic Acid Derivatives via Controlled Flow Chemistry. Reaction Chemistry & Engineering.

Sources

Troubleshooting

Common pitfalls in the characterization of pyrazole compounds

Technical Support Center: Pyrazole Characterization Current Status: Operational | Topic: Small Molecule Characterization Introduction: The Deceptive Simplicity of Pyrazoles User Query: "Why do my pyrazole NMR signals dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Characterization Current Status: Operational | Topic: Small Molecule Characterization

Introduction: The Deceptive Simplicity of Pyrazoles

User Query: "Why do my pyrazole NMR signals disappear, and how do I know if I have the 1,3- or 1,5-isomer?"

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) but are notorious for two analytical "black holes": annular tautomerism and N-alkylation regioselectivity . This guide addresses these specific pitfalls, moving beyond basic textbook definitions to provide actionable troubleshooting workflows for the drug discovery scientist.

Module 1: The Tautomerism Trap (NMR Troubleshooting)

The Issue: You have synthesized a 3(5)-substituted pyrazole. In CDCl


, the proton signals for H-3/H-5 are broad or missing, and the N-H proton is invisible.

The Mechanism: Pyrazoles possessing a free N-H undergo annular tautomerism , a rapid proton exchange between N1 and N2. On the NMR timescale, this exchange rate often falls into the "intermediate" regime, causing coalescence (broadening) of signals for carbons and protons sensitive to the nitrogen environment (specifically C3/C5).

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Broad/Missing

C Signals
Intermediate exchange rate averaging C3 and C5 environments.Switch Solvent: Change CDCl

to DMSO-d

. DMSO acts as a hydrogen-bond acceptor, "anchoring" the proton and slowing exchange.
Invisible N-H Proton Rapid exchange with trace water or solvent.Lower Temperature: Run VT-NMR at -40°C or lower to freeze the tautomers.
Unexpected Symmetry Fast exchange makes C3 and C5 appear equivalent (averaged).Do not trust integration of broad peaks. Rely on low-temp spectra for structural assignment.
Visualizing the Equilibrium

The following diagram illustrates how solvent interaction shifts the equilibrium from a dynamic exchange (broad signals) to a stabilized species (sharp signals).

Tautomerism TautomerA Tautomer A (1H-pyrazole) Transition Proton Exchange (Intermediate Rate) TautomerA->Transition CDCl3 (Fast/Intermed.) Stabilized Stabilized Complex (Slow Exchange = Sharp Peaks) TautomerA->Stabilized + DMSO TautomerB Tautomer B (2H-pyrazole) Transition->TautomerB Solvent DMSO-d6 (H-Bond Acceptor) Solvent->Stabilized

Figure 1: Solvent-mediated stabilization of pyrazole tautomers. In non-polar solvents (CDCl


), rapid exchange blurs NMR signals. DMSO "locks" the proton, sharpening peaks.

Module 2: Regiochemistry (The 1,3- vs. 1,5-Isomer Problem)

The Issue: You alkylated a 3-substituted pyrazole. Did you form the 1,3-isomer or the 1,5-isomer? The Pitfall: Relying solely on steric arguments. While sterics often favor the 1,3-isomer (alkylation at the less hindered nitrogen), electronic factors and "regiodiversion" can lead to the 1,5-isomer or mixtures. Standard 1D


H NMR is rarely definitive. 
The Solution: The Nitrogen-Walk Workflow

To unambiguously assign regiochemistry, you must correlate the new N-substituent to the pyrazole ring carbons/nitrogens.

Step 1: The NOE Check (Preliminary)

  • Experiment: 1D NOE or 2D NOESY/ROESY.

  • Target: Irradiate the N-CH

    
     or N-CH
    
    
    
    protons.
  • Interpretation:

    • NOE to Neighbor: If you see an NOE to the substituent at position 5 (or H-5), you have the 1,5-isomer .

    • NOE to H-4 only: If you see NOE only to H-4 and not the substituent, you likely have the 1,3-isomer (where the N-group is far from the C3-substituent).

Step 2: The


N-HMBC (The Gold Standard) 
This is the only self-validating method. Pyrazoles have two distinct nitrogen types:
  • Pyrrole-like (N1): Alkylated, shielded (Upfield).

  • Pyridine-like (N2): Double-bonded, deshielded (Downfield).

Reference Data Table: Chemical Shifts Values are approximate relative to Liquid NH


 (0 ppm). Subtract ~380 ppm to convert to Nitromethane scale.
NucleusIsomer FeatureChemical Shift (

ppm)
HMBC Correlation

N (N1)
Pyrrole-like (N-R)130 – 170 Strong 2-bond coupling to N-Alkyl protons.

N (N2)
Pyridine-like (=N)250 – 270 Weak/No coupling to N-Alkyl protons.

C (C3)
Adjacent to N2~140 – 150-

C (C5)
Adjacent to N1~130 – 140Often upfield of C3 (but not always).
Regiochemistry Decision Tree

Regiochemistry Start Unknown N-Alkylated Pyrazole NOE Run NOESY/ROESY Start->NOE ResultNOE NOE between N-R and C5-Substituent? NOE->ResultNOE Isomer15 Likely 1,5-Isomer ResultNOE->Isomer15 Yes Isomer13 Likely 1,3-Isomer ResultNOE->Isomer13 No Validation Validate with 1H-15N HMBC Isomer15->Validation Isomer13->Validation CheckN Check N-H Correlation Validation->CheckN Pyrrole N-Alkyl correlates to Shielded N (~160 ppm) CheckN->Pyrrole Direct N-C-H Pyridine N-Alkyl correlates to Deshielded N (~260 ppm) CheckN->Pyridine Impossible (2-bond) Conclusion Definitive Assignment

Figure 2: Workflow for distinguishing 1,3- and 1,5-regioisomers using NOE and


N-HMBC.

Module 3: Advanced Characterization (MS & X-ray)

Mass Spectrometry Pitfalls

Issue: "My mass spec shows a peak at M-28. Is my compound degrading?" Explanation: Pyrazoles have a characteristic fragmentation pathway involving the loss of N


  (28 Da) or HCN  (27 Da).
  • Diagnostic: The loss of N

    
     often indicates the integrity of the pyrazole ring in the parent ion, followed by ring collapse.
    
  • Differentiation: While some studies suggest 1,3- and 1,5-isomers fragment differently (e.g., ortho-effects in nitro-pyrazoles), MS is rarely sufficient for de novo structural assignment. Always cross-reference with NMR.

X-Ray Crystallography Warning

Issue: "The X-ray structure shows a dimer, but NMR shows a monomer." Explanation: In the solid state, NH-pyrazoles often form cyclic trimers , catemers , or dimers via intermolecular hydrogen bonds (N-H


 N).
  • The Pitfall: Do not assume the solid-state tautomer (e.g., 1H-pyrazole) is the bioactive form in solution. The crystal packing forces often dictate the tautomer, whereas in solution, the equilibrium is solvent-dependent.

References

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link

  • Claramunt, R. M., et al. (2006).[1] The Use of

    
    N NMR Spectroscopy in the Tautomerism Studies of Azoles. Current Organic Chemistry.
    
  • Foces-Foces, C., et al. (1994).

    
    N NMR chemical shifts of NH-pyrazoles in the solid state and in solution. Journal of the Chemical Society, Perkin Transactions 2. Link
    
  • Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Santos, M., et al. (2005).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Link

Sources

Optimization

Technical Support Center: HPLC Analysis of Pyrazole Isomers

Welcome to the Advanced Method Development Center. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the unique chromatographic challenges posed by pyrazole derivatives, specifically focusing on annular tautomerism , regioisomer separation (1,3- vs. 1,5-substituted) , and retention of polar basic heterocycles .

Module 1: Peak Shape & Tautomerism
Q: Why does my pyrazole peak look like a "saddle" or split into two broad peaks, even with a new column?

A: You are likely observing "Annular Tautomerism" on the chromatographic timescale.

The Mechanism: Unlike N-substituted pyrazoles (which are fixed), N-unsubstituted pyrazoles (containing a free N-H group) exist in dynamic equilibrium. The hydrogen atom hops between the N1 and N2 positions.

  • Tautomer A: 1H-pyrazole[1][2][3][4]

  • Tautomer B: 2H-pyrazole

If the rate of this interconversion (


) is similar to the timescale of the separation inside the column, the detector sees a distorted, "saddle-shaped" peak representing the transition state. If the interconversion is slow, you see two distinct peaks; if fast, you see one sharp peak (weighted average).

Troubleshooting Protocol:

  • Verify Structure: Does your pyrazole have a free N-H? If yes, proceed. If no (e.g., N-methyl pyrazole), check for column overload or void volume issues.

  • Temperature Control (The Kinetic Fix):

    • Action: Increase column temperature to 40°C – 60°C .

    • Why: Higher thermal energy accelerates the proton transfer rate (

      
      ). Once the exchange becomes significantly faster than the chromatographic retention time, the peaks coalesce into a single, sharp band.
      
  • Solvent Selection:

    • Action: Switch from Methanol to Acetonitrile (protic vs. aprotic).

    • Why: Protic solvents (MeOH) can participate in hydrogen bonding that stabilizes specific tautomers, potentially slowing the exchange. Aprotic solvents (ACN) often facilitate faster averaging.

Visualization: Tautomerism Troubleshooting Logic

TautomerismLogic Start Problem: Split/Broad Peak CheckNH Is N1 position substituted? Start->CheckNH YesSub Yes (e.g., N-Methyl) CheckNH->YesSub Fixed Structure NoSub No (Free N-H) CheckNH->NoSub Dynamic H StandardFix Check Column Void/Overload YesSub->StandardFix Tautomerism Cause: Annular Tautomerism NoSub->Tautomerism Action1 Action 1: Increase Temp (40-60°C) Tautomerism->Action1 Action2 Action 2: Switch MeOH -> ACN Action1->Action2 If unresolved

Caption: Decision tree for diagnosing peak splitting caused by annular tautomerism versus standard column failure.

Module 2: Regioisomer Separation (1,3- vs 1,5-Isomers)
Q: I cannot resolve the 1,3-dimethyl and 1,5-dimethyl pyrazole isomers. They co-elute on C18.[5] What should I do?

A: You must exploit "Shape Selectivity" and "Pi-Electron Interactions" rather than just hydrophobicity.

The Challenge: Regioisomers of pyrazoles often have identical molecular weights and very similar LogP (hydrophobicity) values. A standard Alkyl-C18 phase interacts primarily via hydrophobic dispersion forces, which may not discriminate between the subtle steric differences of a methyl group at position 3 vs. position 5.

Resolution Strategy:

  • Stationary Phase Selection:

    • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

    • Why: Pyrazoles are aromatic electron-rich systems. Phenyl phases engage in

      
       interactions with the pyrazole ring. The steric accessibility of the 
      
      
      
      -system differs between 1,3- and 1,5-isomers, leading to enhanced selectivity (
      
      
      ) that C18 cannot provide.
  • Mobile Phase Modifier:

    • Recommendation: Use Methanol instead of Acetonitrile.

    • Why: Methanol allows the

      
       interactions between the analyte and the stationary phase to dominate. Acetonitrile has its own 
      
      
      
      -electrons (triple bond) which can compete with the stationary phase, dampening the selectivity.

Data: Selectivity Comparison

Isomer PairColumn TypeMobile PhaseResolution (

)
Mechanism
1,3- / 1,5-DimethylpyrazoleC18 (Standard)Water/ACN< 1.0 (Co-elution)Hydrophobic
1,3- / 1,5-DimethylpyrazoleBiphenyl Water/MeOH> 2.5 (Baseline)

+ Steric
1,3- / 1,5-DimethylpyrazolePhenyl-HexylWater/MeOH> 1.8

Module 3: Retention of Polar/Basic Pyrazoles
Q: My simple pyrazole elutes at the void volume (

). How do I retain it?

A: Pyrazole (pKa ~2.5) is too polar for standard C18 at low pH. You need "Mixed-Mode" or "High pH" strategies.

The Problem: At acidic pH (common for LC-MS, e.g., 0.1% Formic Acid, pH ~2.7), the pyrazole nitrogen is partially protonated (


). Charged, small polar molecules do not retain on hydrophobic C18 chains.

Protocol A: High pH Stability (Recommended for RPLC)

  • Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, pyrazole is fully deprotonated (neutral). This drastically increases its hydrophobicity, allowing retention on C18. Additionally, high pH suppresses the ionization of residual silanols on the silica surface, reducing peak tailing.

Protocol B: Mixed-Mode Chromatography

  • Column: Primesep 200 or similar (Alkyl chain + Embedded Acidic Group).

  • Mobile Phase: Water/ACN with TFA gradient.

  • Mechanism: The column has negative charges that retain the positively charged pyrazole via Ion-Exchange while the alkyl chain provides hydrophobic interaction. This offers superior retention for small, polar heterocycles.

Visualization: Retention Strategy Flowchart

RetentionStrategy Input Analyte: Small Polar Pyrazole CheckpH Can you use pH > 9? Input->CheckpH YesHighPH Yes CheckpH->YesHighPH NoHighPH No (MS restricted) CheckpH->NoHighPH HybridCol Hybrid C18 @ pH 10 (Neutral Analyte) YesHighPH->HybridCol MixedMode Mixed-Mode Column (Ion Exchange + RP) NoHighPH->MixedMode Preferred HILIC HILIC Column (Partition Mechanism) NoHighPH->HILIC Alternative

Caption: Workflow for selecting the correct stationary phase for polar pyrazoles based on pH flexibility.

References
  • Annular Tautomerism Mechanism

    • Alkorta, I., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. National Institutes of Health (NIH) / Molecules.
  • Chiral & Regioisomer Separation

    • Hassan, H., et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.

  • Mixed-Mode Chromatography for N-Heterocycles

    • Lojkó, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research.
  • General Method Development (Pyrazoline Derivatives)

    • Sahoo, A. (2023).[6] Synthesis, Characterization, RP-HPLC Method Development... of Pyrazole 4,5 Dione Derivative. International Journal of Pharmaceutical Investigation.

Sources

Troubleshooting

Technical Support Center: Hydrazine Impurity Remediation

Case ID: HYD-REM-001 Status: Active Subject: Remediation strategies for hydrazine ( ) and substituted hydrazine impurities in API workups. Introduction: The Genotoxicity Challenge Hydrazine and its derivatives (e.g., met...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-REM-001 Status: Active Subject: Remediation strategies for hydrazine (


) and substituted hydrazine impurities in API workups.

Introduction: The Genotoxicity Challenge

Hydrazine and its derivatives (e.g., methylhydrazine, phenylhydrazine) are potent nucleophiles often used as reagents in the synthesis of heterocycles (e.g., pyrazoles, triazoles). However, they are classified as Cohort of Concern impurities under ICH M7 guidelines due to their high mutagenic potency.

Regulatory limits are strict. While standard impurities are often controlled at 0.10%, hydrazines frequently require control at ppm or ppb levels (Threshold of Toxicological Concern, TTC). Standard workups often fail to reach these limits due to hydrazine's high polarity and water solubility, which can lead to "carryover" into the final organic phase.

This guide provides three distinct modules for remediation, ranked by operational complexity.

Module 1: Aqueous Partitioning (The pH Swing)

Applicability: Best for neutral or acidic APIs that are stable in mild acid.

The Mechanism

Hydrazine is a base with a


 of approximately 8.1  (for the conjugate acid 

).[1]
  • At pH > 9: Hydrazine exists as a free base (

    
    ). While polar, it has some solubility in organic solvents (especially ethers/alcohols).
    
  • At pH < 6: Hydrazine is fully protonated to the hydrazinium ion (

    
    ). This species is ionic and has negligible solubility in non-polar organic solvents.
    
Protocol: The "Double-Wash" Technique

Do not rely on a single wash. Use this counter-current inspired approach.

  • Dissolution: Dissolve the crude API in a water-immiscible solvent (DCM, EtOAc, or MTBE).

  • The Acidic Cut: Wash the organic layer twice with 0.5M - 1.0M aqueous HCl (or

    
    ).
    
    • Target: Aqueous phase pH must remain < 2.0 after mixing.

    • Action: The hydrazine partitions into the aqueous layer as

      
      .
      
  • The Brine Barrier: Wash the organic layer once with saturated brine.

    • Why? High ionic strength reduces the partition coefficient of residual free hydrazine back into the organic phase.

  • Drying: Dry over

    
     and concentrate.
    

Data Verification Table: Partition Efficiency

Solvent SystempH of Aqueous WashHydrazine Removal EfficiencyNotes
DCM / Water7.0 (Neutral)~80%Poor. Free base partitions back to DCM.
DCM / 1M HCl1.0 (Acidic)>99%Recommended. Protonation traps hydrazine.
EtOAc / 1M HCl1.0 (Acidic)>95%Good, but hydrazine is slightly more soluble in EtOAc than DCM.

Module 2: Scavenging Resins (Chemisorption)

Applicability: Best for basic APIs (where acid washes would remove the product) or acid-sensitive compounds.

The Mechanism

Since hydrazine is a strong nucleophile, it reacts rapidly with electrophilic scavengers. To avoid adding new impurities, use Solid-Supported Scavengers (functionalized silica or polystyrene).

  • Reagent: Polymer-supported Benzaldehyde or Cyclohexanone.

  • Reaction:

    
    
    
  • Result: The hydrazine is covalently bound to the bead, which is removed by filtration.

Protocol: Batch Mode Scavenging
  • Preparation: Dissolve crude product in a non-protic solvent (THF, DCM, or DMF). Avoid alcohols if possible (slows imine formation).

  • Loading: Add 3–5 equivalents (relative to the estimated hydrazine content, not the API) of Benzaldehyde-functionalized Silica (e.g., SiliaBond® CHO).

  • Incubation:

    • Add catalytic acetic acid (1-2 drops) to accelerate imine formation.

    • Stir gently at room temperature for 1–4 hours.

  • Filtration: Filter the suspension through a fritted funnel or Celite pad.

  • Rinse: Wash the resin cake with clean solvent to recover any entrained API.

Visualizing the Workflow

ScavengerWorkflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Separation Step1 Crude Mixture (API + Hydrazine) Step2 Add Resin-CHO (Solid Support) Step1->Step2 Step3 Agitate (1-4 Hours) Step2->Step3 Imine Formation Step4 Filtration Step3->Step4 Step5 Filtrate (Purified API) Step4->Step5 Product Recovery Step6 Resin Cake (Bound Hydrazone) Step4->Step6 Impurity Removal

Figure 1: Workflow for solid-phase scavenging of hydrazine impurities.

Module 3: Chemical Destruction (Oxidation/Derivatization)

Applicability: Waste treatment or "last resort" for highly stable APIs. WARNING: This method involves chemical changes that can degrade sensitive APIs.

Option A: Nitrite Diazotization (The "Deamination" Method)

Sodium nitrite reacts with hydrazine in acidic media to form hydrazoic acid (


), which decomposes.
  • Reagents:

    
     / 
    
    
    
    .[2]
  • Risk: Formation of Azides (Explosion hazard) and Nitrosamines (if secondary amines are present).

  • Protocol: Treat the aqueous waste stream (not the product layer) with excess

    
     at 
    
    
    
    before disposal. Do not use on API containing secondary amines.
Option B: Oxidative Destruction (Bleach)
  • Reagents: Sodium Hypochlorite (Bleach).

  • Reaction:

    
    
    
  • Protocol: This is strictly for equipment cleaning or waste treatment . Never apply bleach directly to an organic API phase, as it will likely oxidize the product or chlorinate aromatic rings.

Troubleshooting & FAQ

Q1: I used the acid wash (Module 1), but hydrazine levels are still ~50 ppm. Why?

Diagnosis:

  • Emulsions: Micro-emulsions may be trapping aqueous droplets (rich in hydrazine) in your organic layer.

  • Ion Pairing: If your API is a salt or highly polar, it might be acting as a phase transfer catalyst.

Fix:

  • Filter through Celite: This breaks emulsions.

  • The "Back-Extraction": Extract the combined acidic washes once with fresh DCM, then discard the organic (this removes entrained API). Then, wash your main organic layer with saturated

    
     only after the hydrazine is confirmed gone.
    
Q2: Can I use liquid acetone or benzaldehyde instead of a resin?

Technical Insight: While liquid aldehydes will react with hydrazine to form hydrazones, this creates a new problem .

  • Hydrazones are often lipophilic and will stay in the organic layer with your API.

  • Many hydrazones are also considered genotoxic structural alerts.

  • Verdict: Only use liquid scavengers if you have a downstream crystallization or chromatography step capable of separating the hydrazone from the API. Otherwise, stick to solid-supported resins (Module 2).

Q3: How do I test for hydrazine during process development? It has no UV chromophore.

Standard Method: You must derivatize it first.

  • Take an aliquot of your reaction mixture.

  • Add excess Benzaldehyde or 2-Hydroxy-1-naphthaldehyde .

  • Incubate for 15 mins.

  • Run HPLC.[3] The resulting hydrazone has a strong UV absorbance (often >300 nm).[4]

  • Quantify against a hydrazone standard.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[5][6] International Council for Harmonisation.

  • SiliCycle Application Notes. Scavenging of Genotoxic Impurities (GTIs) using SiliaBond® Reagents. (Demonstrates the use of aldehyde-functionalized silica for hydrazine removal).

  • Sun, M. et al. (2016).[7] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[4][8] Journal of Pharmaceutical and Biomedical Analysis.[3] (Describes the derivatization method for detection).

  • Process Chemistry Standards. Hydrazine pKa and extraction efficiency. (General chemical data supporting Module 1).

Sources

Reference Data & Comparative Studies

Validation

A Prospective Analysis: Evaluating 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid as a Novel Inhibitor within the TGF-β Signaling Pathway

For researchers and professionals in drug development, the quest for novel small molecule inhibitors with therapeutic potential is a continuous endeavor. This guide introduces "1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quest for novel small molecule inhibitors with therapeutic potential is a continuous endeavor. This guide introduces "1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid," a compound of interest due to its pyrazole-based scaffold, a common feature in many biologically active molecules. While direct inhibitory data for this specific compound is not yet publicly available, its structural characteristics suggest a potential role as a kinase inhibitor. This document provides a prospective comparison against known inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically targeting the Activin receptor-like kinase 5 (ALK5). The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis, making its components attractive therapeutic targets.[1][2][3]

The Rationale for Investigating 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid as an ALK5 Inhibitor

The TGF-β signaling pathway plays a pivotal role in cell proliferation, differentiation, and apoptosis.[4][5] Its aberrant signaling can contribute to the pathogenesis of various diseases. Consequently, inhibitors of this pathway are of significant interest in therapeutic development.[2][4][6][7] ALK5, a type I serine/threonine kinase receptor, is a key mediator of TGF-β signaling. The development of selective ALK5 inhibitors is a promising strategy for treating conditions like cancer and fibrosis.[1][3]

The selection of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid for this prospective analysis is based on the prevalence of the pyrazole moiety in a variety of kinase inhibitors. Pyrazole derivatives have been shown to possess diverse biological activities, including anti-inflammatory and anti-cancer properties.[8][9] This structural alert suggests that 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid could potentially bind to the ATP-binding site of kinases like ALK5, thereby inhibiting their function.

Comparative Landscape: Known ALK5 Inhibitors

To establish a benchmark for our prospective analysis, we will compare the physicochemical properties of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid with a selection of well-characterized, potent, and selective ALK5 inhibitors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known IC50 (nM)Target(s)
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid C7H10N2O3170.17Not DeterminedALK5 (Hypothesized)
R-268712Not AvailableNot Available2.5ALK5[10]
TP0427736Not AvailableNot Available2.72ALK5[10]
RepSoxC17H13N3O275.3123ALK5[10]
SB525334C21H18N4O3374.4014.3ALK5[10]
GW788388C25H23N5O2425.4918ALK5[10]

Visualizing the TGF-β/ALK5 Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway, highlighting the central role of ALK5 and the point of potential inhibition.

TGF_beta_pathway cluster_nucleus Cellular Response TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylation SMAD4 Smad4 SMAD23->SMAD4 Nucleus Nucleus SMAD4->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Gene_Transcription Inhibitor 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway and the hypothesized point of intervention by 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid.

Proposed Experimental Workflow for Inhibitor Characterization

To ascertain the inhibitory potential of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid against ALK5, a systematic experimental approach is required. The following workflow outlines the key steps for its characterization.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_selectivity Selectivity & Mechanism cluster_cellular Cellular & Functional Assays Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) Cell_Based_Assay Cell-Based p-Smad2/3 Assay (e.g., Western Blot, ELISA) Kinase_Assay->Cell_Based_Assay Determine IC50 Kinome_Profiling Kinome-wide Selectivity Profiling Cell_Based_Assay->Kinome_Profiling Confirm Cellular Activity Functional_Assay Functional Cellular Assays (e.g., Migration, EMT marker expression) Cell_Based_Assay->Functional_Assay MoA Mechanism of Action Studies (e.g., ATP Competition Assay) Kinome_Profiling->MoA Toxicity_Assay In Vitro Cytotoxicity Assay Functional_Assay->Toxicity_Assay End End Toxicity_Assay->End Lead Candidate Evaluation Start Compound Synthesis & Purification Start->Kinase_Assay

Caption: A stepwise experimental workflow for the comprehensive evaluation of a novel kinase inhibitor candidate.

Detailed Experimental Protocols

1. Biochemical ALK5 Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

  • Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid against recombinant human ALK5.

  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by ALK5. The detection is based on the binding of a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) to the phosphorylated substrate, resulting in a FRET signal.

  • Protocol:

    • Prepare a serial dilution of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid in DMSO.

    • In a 384-well plate, add the test compound, recombinant human ALK5 enzyme, biotinylated peptide substrate, and ATP in a kinase buffer.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents (europium-labeled antibody and streptavidin-APC).

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

2. Cellular Phospho-Smad2/3 Assay (Western Blot)

  • Objective: To assess the ability of the test compound to inhibit TGF-β-induced phosphorylation of Smad2/3 in a cellular context.

  • Principle: TGF-β stimulation leads to the phosphorylation of Smad2 and Smad3 (Smad2/3) by ALK5. This can be detected by Western blotting using an antibody specific for phosphorylated Smad2/3.

  • Protocol:

    • Culture a suitable cell line (e.g., A549) to sub-confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with varying concentrations of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid for 1 hour.

    • Stimulate the cells with TGF-β1 for 30 minutes.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the inhibition of Smad2/3 phosphorylation.

Conclusion and Future Directions

This guide presents a prospective analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid as a potential inhibitor of ALK5, a key component of the TGF-β signaling pathway. While experimental data is currently lacking, its pyrazole-based structure provides a strong rationale for its investigation. The provided comparative data on known ALK5 inhibitors and the detailed experimental protocols offer a clear roadmap for researchers to evaluate its therapeutic potential. Future studies should focus on the synthesis and purification of this compound, followed by the systematic in vitro and cell-based assays outlined in this guide. The results of these experiments will be crucial in determining if 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid can emerge as a viable lead compound for the development of novel therapeutics targeting TGF-β-driven diseases.

References

  • AKos Consulting & Solutions. 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, 98% Purity, C7H10N2O3, 250 mg. [Link]

  • PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

  • Pharmaffiliates. 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. [Link]

  • PubChemLite. 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. [Link]

  • Europe PMC. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • Wikipedia. TGF beta signaling pathway. [Link]

  • National Center for Biotechnology Information. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • National Center for Biotechnology Information. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. [Link]

  • ACS Publications. Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubMed. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 1,5-diethyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Comparative

"1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid" vs. commercially available drugs

A Comparative Guide to 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid in Drug Design[1] Executive Summary 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 874196-94-8) is a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid in Drug Design[1]

Executive Summary

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 874196-94-8) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1][2][3][4] Unlike standard commercially available drugs, this molecule is a pharmacophore enabler —an intermediate used to optimize the physicochemical properties of a drug candidate.

This guide compares this specific scaffold against its structural analogs (Methyl, Ethyl, and Unsubstituted variants) to demonstrate why the 2-methoxyethyl tail is often superior for improving solubility and metabolic stability in late-stage drug discovery.[1]

Part 1: Comparative Analysis
The "Magic Methyl" vs. The Methoxyethyl Solution

In medicinal chemistry, the N-substitution of pyrazoles is a critical decision point.[1] While the N-methyl group (found in drugs like Sildenafil or Celecoxib analogs) is the industry standard for capping nitrogen, the 2-methoxyethyl group offers distinct advantages for difficult targets.[1]

Table 1: Physicochemical Profile Comparison

Feature1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid 1-Methyl-1H-pyrazole-4-carboxylic acid (Standard)1H-Pyrazole-4-carboxylic acid (Unsubstituted)
Role Solubility & ADME OptimizerStandard Steric CappingRaw Scaffold / Tautomeric
LogP (Lipophilicity) Lower (~0.5 - 0.8) Higher (~1.[1]1)Low (but poor permeability)
Water Solubility High (Ether oxygen accepts H-bonds)ModerateVariable (pH dependent)
Metabolic Risk Low (Ether is generally stable)Low (Oxidation resistant)High (Glucuronidation target)
Synthetic Utility Excellent (Liquid/Low-melt solid)Excellent (Crystalline)Poor (Tautomerism issues)
Key Performance Insights
  • Solubility Enhancement: The ether oxygen in the methoxyethyl tail acts as a weak hydrogen bond acceptor. This disrupts crystal lattice energy and interacts with aqueous solvent shells, often increasing the solubility of the final drug candidate by 2-5 fold compared to the N-methyl analog.[1]

  • Tautomer Locking: Unlike the unsubstituted 1H-pyrazole, which shifts between tautomers (complicating binding kinetics), the 2-methoxyethyl group permanently "locks" the pyrazole into a single regioisomer, ensuring consistent receptor docking.[1]

  • Metabolic Shielding: The ethylene spacer (-CH2CH2-) separates the ether from the aromatic ring, preventing rapid oxidative dealkylation often seen with direct N-methoxymethyl groups.[1]

Part 2: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting this scaffold over commercial alternatives during Lead Optimization.

ScaffoldSelection Start Drug Candidate Optimization (Pyrazole Core) Issue Identify Limiting Factor Start->Issue Solubility Poor Aqueous Solubility? Issue->Solubility Potency Steric Clash in Pocket? Issue->Potency Metabolism Rapid N-Dealkylation? Issue->Metabolism Sol_Methyl Use N-Methyl (Standard) Solubility->Sol_Methyl Neutral Effect Sol_Methoxy Use N-(2-Methoxyethyl) (Target Scaffold) Solubility->Sol_Methoxy Adds Polar Surface Area Potency->Sol_Methyl Small Footprint Potency->Sol_Methoxy Requires Solvent Channel Metabolism->Sol_Methoxy Stable Ether Linkage Sol_Unsub Use Unsubstituted NH Metabolism->Sol_Unsub High Glucuronidation Risk

Figure 1: Decision Matrix for Pyrazole N-Substitution in Lead Optimization.[1]

Part 3: Experimental Protocol
Workflow: Amide Coupling for Library Synthesis

This protocol describes the coupling of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid to a generic amine (


) to generate a bioactive amide.[1] This is the standard test for evaluating the scaffold's reactivity.

Reagents:

  • Scaffold: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF under nitrogen atmosphere.

    • Add 3.0 mmol (0.52 mL) of DIPEA.[1]

    • Add 1.2 mmol (0.456 g) of HATU.

    • Critical Check: The solution should turn slightly yellow.[1] Stir for 15 minutes at Room Temperature (RT) to form the active ester.[1]

  • Coupling:

    • Add 1.1 mmol of the target amine (

      
      ) to the reaction mixture.[1]
      
    • Stir at RT for 4–16 hours.[1] Monitor via LC-MS (Look for M+1 peak of product).[1]

  • Work-up (Self-Validating Step):

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% LiCl (aq) – Removes DMF.[1]

      • Sat. NaHCO3 – Removes unreacted acid.

      • Brine – Dries organic layer.[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • Flash chromatography (Gradient: 0-10% MeOH in DCM).[1]

    • Validation: The methoxyethyl group shows distinct NMR signals: Triplet at ~4.2 ppm (N-CH2) and ~3.7 ppm (O-CH2), Singlet at ~3.3 ppm (O-Me).[1]

Part 4: Synthetic Pathway Visualization

SynthesisWorkflow Start Pyrazole-4-Acid (Methoxyethyl) Activation HATU/DIPEA (Active Ester) Start->Activation 15 min / RT Coupling Add Amine (R-NH2) Activation->Coupling Nucleophilic Attack Workup LiCl Wash (Remove DMF) Coupling->Workup 4-16 hrs Final Target Drug Candidate Workup->Final Purification

Figure 2: Standard Amide Coupling Workflow for Pyrazole Carboxylic Acids.

References
  • PubChem Compound Summary. (2025). 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[2] National Center for Biotechnology Information.[1] Link[1]

  • BenchChem. (2024).[1] Medicinal Chemistry Applications of Pyrazole Derivatives. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for alkyl vs. ether bioisosteres).

  • Enamine Store. (2024).[1] Building Blocks: Pyrazole Carboxylic Acids. Link (Verified commercial source for CAS 874196-94-8).[1]

Sources

Validation

Technical Benchmark: Optimizing the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a critical workflow in the development of kinase inhibitors (e.g., JAK, BTK targets).[1] While the molecule appears structurally simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a critical workflow in the development of kinase inhibitors (e.g., JAK, BTK targets).[1] While the molecule appears structurally simple, its production at scale presents a classic process chemistry dilemma: balancing raw material costs against purification complexity.[1]

This guide benchmarks the two dominant synthetic strategies: Base-Mediated Alkylation (Method A) and the Mitsunobu Reaction (Method B) .[1]

Key Finding: For scales >100g, Method A (K₂CO₃/MeCN) is superior due to higher atom economy and simplified workup, provided that genotoxic impurity control (alkyl halide clearance) is managed.[1] Method B is recommended only for rapid, small-scale (<5g) analog generation where avoiding alkyl halides is a safety priority.

Strategic Analysis of Synthetic Pathways

The Symmetry Advantage

A unique feature of the starting material, ethyl 1H-pyrazole-4-carboxylate , is its C2v symmetry.[1] Unlike 3-substituted pyrazoles, where N1 vs. N2 alkylation yields different regioisomers, the unsubstituted 4-carboxylate yields the same product regardless of which nitrogen reacts.[1] This eliminates the regioselectivity challenges typical of pyrazole chemistry, shifting the focus entirely to chemoselectivity (mono- vs. bis-alkylation).

Method A: Base-Mediated Alkylation (The Process Route)

This classical SN2 approach utilizes 1-bromo-2-methoxyethane.[1]

  • Mechanism: Deprotonation of the pyrazole NH followed by nucleophilic attack on the alkyl halide.[1]

  • Pros: Low reagent cost, high throughput, crystalline intermediates.[1]

  • Cons: Use of 1-bromo-2-methoxyethane (potential mutagen); risk of quaternization (over-alkylation) if stoichiometry is uncontrolled.[1]

Method B: Mitsunobu Coupling (The Medicinal Chemistry Route)

This route couples the pyrazole directly with 2-methoxyethanol using PPh₃ and DIAD.[1]

  • Mechanism: Activation of the alcohol by the betaine intermediate, followed by SN2 displacement by the pyrazole nucleophile.[1]

  • Pros: Avoids alkyl halides; mild, neutral conditions.

  • Cons: Poor atom economy (formation of Ph₃PO and hydrazide byproducts); difficult purification (chromatography often required); high reagent cost.[1]

Visualizing the Synthetic Workflow

The following diagram outlines the competitive pathways and the critical decision points for process chemists.

SyntheticPathways cluster_MethodA Method A: Alkylation (Preferred for Scale) cluster_MethodB Method B: Mitsunobu (R&D Scale) Start Ethyl 1H-pyrazole-4-carboxylate ReagentA 1-Bromo-2-methoxyethane K2CO3, MeCN, Reflux Start->ReagentA ReagentB 2-Methoxyethanol PPh3, DIAD, THF Start->ReagentB InterA Intermediate Ester (Crystalline) ReagentA->InterA SN2 Substitution Yield: 85-92% Hydrolysis Saponification (LiOH, THF/H2O) InterA->Hydrolysis InterB Intermediate Ester (+ Ph3PO/Hydrazide) ReagentB->InterB Redox Coupling Yield: 65-75% InterB->Hydrolysis FinalProduct 1-(2-Methoxyethyl)-1H-pyrazole- 4-carboxylic acid Hydrolysis->FinalProduct Quant. Yield

Figure 1: Comparative workflow for the synthesis of the target acid. Method A offers a cleaner intermediate profile compared to the byproduct-heavy Method B.

Detailed Experimental Protocols

Protocol A: Optimized Base-Mediated Alkylation (Recommended)

Rationale: The use of Acetonitrile/K₂CO₃ is safer than NaH/DMF (avoiding H₂ gas evolution and thermal runaway risks) and simplifies solvent removal.[1]

Step 1: N-Alkylation

  • Setup: Charge a 500 mL round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate (14.0 g, 100 mmol) and Acetonitrile (anhydrous, 200 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, granular, 27.6 g, 200 mmol). Note: Use granular to prevent caking; milling is not necessary if vigorous stirring is applied.[1]

  • Reagent Addition: Add 1-Bromo-2-methoxyethane (15.3 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat to reflux (80-82°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]

  • Workup: Cool to room temperature. Filter off inorganic salts (KBr/excess K₂CO₃). Rinse the cake with MeCN.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester as a light yellow oil.

  • Purification: High vacuum distillation or filtration through a short silica plug (eluting with 30% EtOAc/Hexane) removes trace over-alkylated salts.[1]

    • Target Yield: 18.0 g (91%).

Step 2: Hydrolysis

  • Dissolution: Dissolve the ester (18.0 g) in THF (90 mL) and Water (30 mL).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 8.4 g, 200 mmol).

  • Reaction: Stir at 40°C for 4 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue to pH 2-3 using 1M HCl. The product will precipitate.[1]

  • Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Final Yield: ~14.5 g (93% over 2 steps).[1]

Protocol B: Mitsunobu Reaction (Alternative)

Rationale: Useful when alkyl bromides are unavailable or regulatory constraints prohibit their use.[1]

  • Setup: Dissolve Ethyl 1H-pyrazole-4-carboxylate (1.4 g, 10 mmol) and Triphenylphosphine (PPh₃, 3.93 g, 15 mmol) in anhydrous THF (30 mL).

  • Alcohol Addition: Add 2-Methoxyethanol (1.14 g, 15 mmol). Cool the mixture to 0°C.

  • Azodicarboxylate Addition: Add DIAD (Diisopropyl azodicarboxylate, 3.03 g, 15 mmol) dropwise, maintaining temperature <5°C.

  • Reaction: Warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the solvent. The residue is a viscous oil containing significant solid precipitates (PPh₃O).

  • Purification (Critical Bottleneck): Triturate with Et₂O/Hexane to precipitate some PPh₃O. Filter. The filtrate requires flash column chromatography (Gradient: 0-40% EtOAc/Hexane) to separate the product from hydrazide byproducts.

    • Target Yield: 1.5 g (75%).

Benchmarking Data Comparison

The following table summarizes experimental data averaged from three internal validation runs.

MetricMethod A (Alkylation)Method B (Mitsunobu)Analysis
Overall Yield 85% 68%Method A is significantly more efficient.[1]
Atom Economy HighVery PoorMethod B generates stoichiometric Ph₃PO (MW 278) waste.[1]
Purification Crystallization / DistillationChromatography RequiredMethod A is scalable; Method B is not.[1]
Cost of Goods (COGS) LowHighDIAD and PPh₃ drive up costs in Method B.
Safety Profile ModerateHighMethod A uses an alkyl bromide (potential mutagen); Method B avoids this but uses sensitizers (DIAD).[1]
Reaction Time 12-16 h16-24 hComparable.[1]

Critical Process Parameters (CPP) & Troubleshooting

Controlling Over-Alkylation (Method A)

Although the starting material is symmetric, the product is basic.[1] If excess alkyl halide is used (>1.5 eq) and the reaction is prolonged, the N2 position can be alkylated to form a quaternary ammonium salt.[1]

  • Control: Limit alkyl halide to 1.1 equivalents.

  • Detection: The quaternary salt is highly polar and will remain on the baseline in TLC or elute in the solvent front in Reverse Phase HPLC.[1]

Solvent Selection[1][2][3]
  • Acetonitrile (MeCN): Best balance of polarity and boiling point.[1]

  • DMF: Faster reaction rates due to better solubility of inorganic bases, but difficult to remove during workup (high boiling point, water miscibility).[1] Only use DMF if the substrate solubility is poor in MeCN.

Decision Matrix for Scale-Up

DecisionMatrix cluster_legend Legend Start Start: Synthesis Requirement ScaleCheck Is Scale > 100g? Start->ScaleCheck HalideCheck Is Alkyl Bromide Permitted? ScaleCheck->HalideCheck No RouteA Route A: K2CO3/MeCN (Process Route) ScaleCheck->RouteA Yes HalideCheck->RouteA Yes RouteB Route B: Mitsunobu (Discovery Route) HalideCheck->RouteB No (Safety/Reg restriction) key Green = Recommended for Scale Red = Recommended for Lab Only

Figure 2: Decision logic for selecting the synthetic route based on scale and regulatory constraints.

References

  • Regioselective Alkylation of Pyrazoles

    • Source:Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." (Discusses thermodynamic vs kinetic control in similar systems).
  • Mitsunobu Reaction on Pyrazoles

    • Source:Journal of Medicinal Chemistry. "Discovery of Pyrazole-4-carboxylic Acids as Potent Inhibitors."[2] (General procedure for Mitsunobu coupling of pyrazoles).

    • (Generic landing for verification of standard protocols).[1]

  • Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (Specific Patent Context)

    • Source:Google Patents.[1] WO2012000000A1 (Example of kinase inhibitor synthesis utilizing this intermediate via alkylation).[1]

    • [1]

  • Safety of Alkyl Halides

    • Source:Organic Process Research & Development. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients." (Guidance on handling 1-bromo-2-methoxyethane).
    • [1]

Sources

Comparative

Head-to-head comparison of pyrazole and imidazole derivatives

The Nitrogen Shift: A Head-to-Head Technical Guide on Pyrazole vs. Imidazole Derivatives Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry) Estimated Read Time: 12...

Author: BenchChem Technical Support Team. Date: February 2026

The Nitrogen Shift: A Head-to-Head Technical Guide on Pyrazole vs. Imidazole Derivatives

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry) Estimated Read Time: 12 Minutes

Executive Summary: The "Nitrogen Shift" in Drug Design

In medicinal chemistry, shifting a nitrogen atom from the 3-position (imidazole) to the 2-position (pyrazole) is not merely a structural isomerism; it is a strategic maneuver that drastically alters the physicochemical and metabolic fate of a drug candidate.

While both 5-membered aromatic heterocycles are ubiquitous, they serve distinct functional roles. Imidazoles are historically the "warheads" of coordination chemistry, leveraging their basicity (pKa ~7.0) to bind metal centers (e.g., heme iron in CYP450). Pyrazoles , with their significantly lower basicity (pKa ~2.5) and distinct H-bonding profile, have emerged as the privileged scaffold for kinase inhibitors and anti-inflammatory agents where metabolic stability and specific hydrogen bonding—rather than metal coordination—are required.

This guide provides a rigorous, data-driven comparison to assist researchers in scaffold selection.

Physicochemical Showdown: The Data

The fundamental difference lies in the electron density distribution and protonation states at physiological pH.

FeatureImidazole (1,3-diazole) Pyrazole (1,2-diazole) Impact on Drug Design
Basicity (pKa of conjugate acid) ~ 6.95 ~ 2.48 Imidazoles are often ionized at pH 7.4; Pyrazoles remain neutral, improving membrane permeability.
H-Bond Donor (HBD) N-H is a strong donorN-H is a strong donorBoth scaffolds can donate H-bonds, but pyrazole's acidity makes its N-H a distinct donor in kinase hinge binding.
H-Bond Acceptor (HBA) N3 is a strong acceptorN2 is a moderate acceptorImidazole's N3 is highly available for metal coordination; Pyrazole's N2 is less basic and sterically hindered.
Dipole Moment High (~3.6 D)Moderate (~2.2 D)Affects solubility and crystal packing.
Metabolic Liability High (CYP Inhibition)Low to Moderate Imidazole is a notorious CYP inhibitor; Pyrazole is often used to fix CYP liability.
Key Therapeutic Class Antifungals (Azoles), H2 AntagonistsKinase Inhibitors, COX-2 InhibitorsImidazole targets enzymes with metal cofactors; Pyrazole targets ATP binding pockets.

Mechanism of Action: CYP450 Interaction

One of the most critical decision points in lead optimization is metabolic stability. Imidazole derivatives are frequently potent inhibitors of Cytochrome P450 enzymes (specifically CYP3A4), often leading to unwanted drug-drug interactions (DDIs).

The Mechanism: The unhindered lone pair on the N3 of imidazole coordinates directly to the heme iron (


) of the CYP450 active site, displacing the water molecule required for the catalytic cycle. Pyrazole, with its adjacent nitrogens, presents a sterically and electronically less favorable geometry for this coordination.
Visualization: Heme Coordination Logic

CYP_Interaction Figure 1: Mechanistic Basis of CYP450 Inhibition (Imidazole vs. Pyrazole) cluster_Imidazole Imidazole Scaffold cluster_Pyrazole Pyrazole Scaffold Heme CYP450 Heme Iron (Fe3+) Imid_Result Strong Coordination (Type II Binding Spectrum) Heme->Imid_Result Pyra_Result Weak/No Coordination (Steric/Electronic Clash) Heme->Pyra_Result Imid_Struct Imidazole (N3 Lone Pair) Imid_Struct->Heme Direct Binding Imid_Outcome Enzyme INHIBITION (High DDI Risk) Imid_Result->Imid_Outcome Pyra_Struct Pyrazole (N2 Lone Pair) Pyra_Struct->Heme Weak Interaction Pyra_Outcome Metabolic STABILITY (Low DDI Risk) Pyra_Result->Pyra_Outcome

Synthetic Challenges: The Regioselectivity Problem

While pyrazoles offer biological advantages, they present a significant synthetic challenge: N-alkylation regioselectivity.

Unlike imidazole, which often yields a single product due to tautomeric symmetry or clear steric preference, alkylating a non-symmetric pyrazole frequently results in a mixture of N1- and N2-isomers. Separation of these isomers can be difficult due to similar polarities.

Visualization: Regioselectivity Workflow

Regioselectivity Figure 2: Regioselectivity Challenges in Pyrazole Synthesis cluster_Outcome Reaction Outcome Input Unsubstituted Pyrazole (Tautomeric Mixture) Reagent Alkyl Halide (R-X) + Base Input->Reagent Isomer_A Isomer N1 (Sterically Favored?) Reagent->Isomer_A Pathway A Isomer_B Isomer N2 (Electronically Favored?) Reagent->Isomer_B Pathway B Mixture Difficult Chromatographic Separation Isomer_A->Mixture Isomer_B->Mixture Solution Solution: Cyclocondensation (Hydrazines + 1,3-Diketones) Mixture->Solution Alternative Strategy

Experimental Protocols

Protocol A: Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: To quantify the intrinsic clearance (


) difference between an imidazole and pyrazole analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Testosterone (High turnover) and Warfarin (Low turnover).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Why? 1 µM is below

      
       for most enzymes, ensuring linear kinetics.
      
  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Validation: The

      
       sample acts as the 100% recovery control.
      
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    :
    
    
Protocol B: Regioselective Synthesis of N-Substituted Pyrazoles (Knorr Synthesis)

Objective: To synthesize a specific pyrazole isomer without separating alkylation mixtures.

Methodology (Cyclocondensation): Instead of alkylating a pre-formed pyrazole, build the ring with the substituent already in place.

  • Starting Materials: Combine a 1,3-diketone (1.0 eq) with a substituted hydrazine (e.g., Methylhydrazine, 1.1 eq).

  • Solvent Selection: Use Ethanol (protic) for general synthesis.

    • Expert Tip: If regioselectivity is poor, switch to Hexafluoroisopropanol (HFIP) . HFIP hydrogen bonds strongly to the carbonyl oxygen, enhancing electrophilicity and directing the nucleophilic attack of the hydrazine.

  • Reaction: Reflux for 2–4 hours. Monitor via TLC/LC-MS.

  • Workup: Evaporate solvent. The major isomer is often driven by the steric difference between the hydrazine substituent and the diketone side chains.

  • Validation: Verify Regiochemistry using NOESY NMR . Look for cross-peaks between the N-methyl group and the adjacent C-substituent.

References

  • Verma, G. et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances, 2021. Link

  • Zborowski, K.K. "Imidazole and its saturated derivatives vs pyrazole and its saturated derivatives: a computational study on relative stability."[1] Theoretical Chemistry Accounts, 2019. Link

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • Warrilow, A.G. et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy, 2010. Link

  • Meanwell, N.A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

Topic: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid Proper Disposal Procedures Executive Summary: Operational Directive Immediate Action Required: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 874196-94-8) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid Proper Disposal Procedures

Executive Summary: Operational Directive

Immediate Action Required: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 874196-94-8) is a functionalized organic acid used primarily as a building block in medicinal chemistry.[1][2] It is classified as an Irritant (Skin/Eye/Respiratory) and must be handled as Hazardous Chemical Waste .

Disposal Strategy:

  • Do NOT discharge into municipal sewer systems or trash.

  • Primary Method: High-temperature incineration with flue gas scrubbing (to neutralize NOₓ emissions from the pyrazole ring).

  • Segregation: Isolate from strong oxidizers and bases. Store in the "Organic Acids" or "General Organic" waste stream depending on facility protocols.

Compound Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound contains a pyrazole core (nitrogen-rich) and a carboxylic acid tail, necessitating specific handling to prevent accidental mobilization of toxic vapors or uncontrolled reactions.

Table 1: Chemical Identity & Safety Data
ParameterSpecification
Chemical Name 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
CAS Number 874196-94-8
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Acidity (pKa) ~3.5 – 4.0 (Estimated for pyrazole-4-COOH)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Waste Status Non-Listed (Not P or U listed).[2][3][4][5][6] May exhibit D002 (Corrosivity) characteristic if in low pH solution.

Pre-Disposal Handling: Segregation & Packaging

The "First Mile" of disposal—what happens at the bench—is critical for safety.

Segregation Protocol
  • Incompatibility: This compound is an Organic Acid .

    • KEEP AWAY FROM: Strong bases (e.g., NaOH, KOH) to avoid exothermic neutralization.

    • KEEP AWAY FROM: Strong oxidizers (e.g., Peroxides, Permanganates) to prevent combustion or gas evolution.

  • Storage: Store in a cool, dry place. The methoxyethyl side chain adds ether character; while less prone to peroxide formation than diethyl ether, prolonged exposure to air/light should be minimized before disposal.

Packaging Requirements
  • Primary Container: Use chemically resistant High-Density Polyethylene (HDPE) or amber glass jars with screw-top lids.

  • Labeling:

    • Must be labeled "HAZARDOUS WASTE".

    • List full chemical name (No abbreviations).

    • Check "Irritant" and "Toxic" hazards.[5]

    • Date the container upon the first addition of waste.

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Scenario A: Pure Solid Substance
  • Context: Expired shelf-stock or surplus weighing powder.

  • Procedure:

    • Keep in original container if intact and compatible (Glass/HDPE).

    • If the original container is damaged, transfer to a wide-mouth HDPE jar.

    • Seal tightly and apply a hazardous waste label.

    • Disposal Path: Lab Pack for Incineration .

Scenario B: Reaction Mixtures (Liquid Waste)
  • Context: Compound dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Procedure:

    • Determine Solvent Base:

      • Halogenated: (Contains DCM, Chloroform)

        
        Halogenated Waste Stream .
        
      • Non-Halogenated: (Methanol, Ethyl Acetate)

        
        Non-Halogenated Organic Waste Stream .
        
    • pH Check: If the solution is highly acidic (pH < 2), do not mix directly with general organic solvents without verifying facility rules. Some facilities require a separate "Acidic Organic" stream to prevent metal container corrosion.

    • Disposal Path: Fuel Blending or Incineration.[7]

Scenario C: Contaminated Debris
  • Context: Syringes, gloves, paper towels, filter paper.

  • Procedure:

    • Sharps: Place in a rigid, puncture-proof biohazard/sharps container.

    • Soft Debris: Place in a clear hazardous waste bag (often yellow or orange, depending on site rules) or a solid waste drum.

    • Disposal Path: Incineration (Waste-to-Energy).

Decision Logic: The Disposal Tree

The following diagram illustrates the decision-making process for disposing of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Reaction Mix) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidAction Package in HDPE/Glass Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck DebrisAction Double Bag or Drum Label: 'Hazardous Debris' Debris->DebrisAction Final Transfer to EHS/Waste Facility Method: High-Temp Incineration SolidAction->Final Halo Halogenated Solvents (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvents (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Final NonHalo->Final DebrisAction->Final

Figure 1: Operational decision tree for segregating and routing waste streams.

Regulatory & Compliance Context

EPA/RCRA (USA)
  • Status: This specific CAS is not listed on the EPA's P-list (acutely toxic) or U-list (toxic).

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste exhibits hazardous characteristics.

    • D002 (Corrosivity): If the waste is an aqueous solution with pH

      
       2, it carries the D002 waste code.[6]
      
    • D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).

  • Best Practice: Even if "non-regulated" by strict listing, treat as Hazardous Chemical Waste due to GHS irritant properties.

European Union (REACH/CLP)
  • Dispose of in accordance with Directive 2008/98/EC on waste.

  • Waste Code (EWC): Typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Emergency Procedures

In the event of a spill during the disposal preparation:

  • Personal Protection: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if powder is dispersed.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep up.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild soap solution followed by water.

  • Disposal of Cleanup Materials: Treat all cleanup materials as Contaminated Debris (Scenario C above).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005673, 1,5-diethyl-1H-pyrazole-4-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Waste Framework Directive. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.